Hexahydro-1,3-benzodioxol-2-one
Description
BenchChem offers high-quality Hexahydro-1,3-benzodioxol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1,3-benzodioxol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVFVJFUDNRICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Applications of cis-Hexahydro-1,3-Benzodioxol-2-one in Organic Synthesis
This guide provides a comprehensive overview of cis-hexahydro-1,3-benzodioxol-2-one, a valuable cyclic carbonate for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis, and key applications in modern organic synthesis, with a focus on its role as a protecting group for cis-1,2-diols. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and safety guidelines.
Introduction: The Versatility of a Cyclic Carbonate
cis-Hexahydro-1,3-benzodioxol-2-one, also known as cis-1,2-cyclohexylene carbonate, is a five-membered cyclic carbonate derived from cis-1,2-cyclohexanediol. Its rigid, fused-ring structure and the reactivity of the carbonate functional group make it a unique and useful building block in organic synthesis. The primary application of this compound lies in its ability to act as a stable and reliable protecting group for cis-diols, a common structural motif in many natural products and pharmaceutical intermediates. The stability of the cyclic carbonate to a range of reaction conditions, coupled with its straightforward removal under basic conditions, offers an orthogonal protection strategy to more common acid-labile protecting groups like acetals.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The key properties of cis-hexahydro-1,3-benzodioxol-2-one are summarized below.
| Property | Value | Source |
| IUPAC Name | (3aR,7aS)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one | [PubChem][1] |
| Synonyms | cis-1,2-Cyclohexylene carbonate, Carbonic acid, cyclic 1,2-cyclohexylene ester, cis- | [PubChem][1] |
| CAS Number | 4389-22-4 | [PubChem][2] |
| Molecular Formula | C₇H₁₀O₃ | [PubChem][2] |
| Molecular Weight | 142.15 g/mol | [PubChem][1][2] |
| Appearance | Pale-yellow colored liquid or colorless solid | [Not So Inert Mer-Tris-Chelate Cobalt(III) complex...][3] |
| Melting Point | 98-101 °C (for cis-1,2-cyclohexanediol precursor) | [cis-1,2-Cyclohexanediol, 99% 1 g |
| Solubility | Slightly soluble in water (for cis-1,2-cyclohexanediol precursor) | [cis-1,2-Cyclohexanediol, 99% 1 g |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of cis-hexahydro-1,3-benzodioxol-2-one.
-
¹H NMR (400 MHz, CDCl₃): δ 4.65 (m, 2H, OCH), 1.91-1.84 (m, 4H, OCHCH₂), 1.53 (m, 2H, CH₂), 1.39 (m, 2H, CH₂).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 155.1 (C=O), 75.5 (OCH), 27.2 (OCHCH₂), 19.3 (CH₂).[3]
-
Infrared (IR) Spectroscopy (Neat): A strong absorption band characteristic of the cyclic carbonate carbonyl group is expected around 1800-1830 cm⁻¹. Other significant peaks would include C-O stretching frequencies.
The provided NMR data confirms the cis-fusion of the rings, as the two methine protons on the carbons bearing the oxygens (OCH) appear as a multiplet at 4.65 ppm. The symmetry of the molecule results in a simplified spectrum.
Synthesis of cis-Hexahydro-1,3-Benzodioxol-2-one
The most common and direct method for the synthesis of cis-hexahydro-1,3-benzodioxol-2-one is the reaction of cis-1,2-cyclohexanediol with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a base. The use of phosgene itself is highly hazardous and requires specialized equipment and handling procedures. Therefore, phosgene equivalents are generally preferred in a laboratory setting.
Conceptual Synthesis Workflow
The synthesis involves the formation of a chloroformate intermediate from one of the diol's hydroxyl groups, followed by an intramolecular nucleophilic attack by the second hydroxyl group to close the five-membered ring and form the cyclic carbonate.
Caption: General workflow for the synthesis of cis-hexahydro-1,3-benzodioxol-2-one.
Experimental Protocol: Synthesis from cis-1,2-Cyclohexanediol and Triphosgene
This protocol is adapted from general procedures for the synthesis of cyclic carbonates from diols and serves as a representative example. Caution: Triphosgene is a toxic solid and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
cis-1,2-Cyclohexanediol (1.0 eq)
-
Triphosgene (0.4 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of cis-1,2-cyclohexanediol in anhydrous DCM at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon), add pyridine.
-
Slowly add a solution of triphosgene in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Organic Synthesis: A Robust Protecting Group for cis-Diols
The primary utility of cis-hexahydro-1,3-benzodioxol-2-one is as a protecting group for cis-1,2-diols. Its stability under a variety of conditions makes it a valuable tool in multi-step syntheses.
Protection of cis-Diols
The formation of the cyclic carbonate is typically achieved under the same conditions used for its synthesis from the parent diol. This protection strategy is particularly advantageous due to its orthogonality to many other common protecting groups.
Stability:
-
Acidic Conditions: Generally stable to mild acidic conditions that would cleave acetal or silyl ether protecting groups.
-
Oxidative and Reductive Conditions: Stable to many common oxidizing and reducing agents.
Deprotection of the Cyclic Carbonate
The cleavage of the cyclic carbonate to regenerate the diol is typically accomplished under basic conditions, most commonly through hydrolysis with a strong base such as sodium hydroxide or potassium carbonate in a protic solvent like methanol or water.
Caption: Deprotection mechanism of the cyclic carbonate protecting group.
Experimental Protocol: Deprotection
This protocol provides a general method for the cleavage of the cyclic carbonate.
Materials:
-
cis-Hexahydro-1,3-benzodioxol-2-one derivative
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Ethyl Acetate or other suitable organic solvent
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the protected diol in a mixture of methanol and water.
-
Add potassium carbonate or sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting diol by recrystallization or column chromatography if necessary.
Safety, Handling, and Storage
As with all chemicals, proper safety precautions must be observed when handling cis-hexahydro-1,3-benzodioxol-2-one and its precursors.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors or mists.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Precursors: The precursor, cis-1,2-cyclohexanediol, should be handled with care, avoiding dust formation.[4] Reagents like phosgene and triphosgene are highly toxic and require specialized handling procedures.
Conclusion
cis-Hexahydro-1,3-benzodioxol-2-one is a valuable tool in the arsenal of the synthetic organic chemist. Its utility as a robust and orthogonally-cleavable protecting group for cis-1,2-diols makes it particularly useful in the synthesis of complex molecules. This guide has provided a detailed overview of its physicochemical properties, a practical protocol for its synthesis, and a clear outline of its application and removal. By understanding these key aspects, researchers can confidently incorporate this versatile building block into their synthetic strategies.
References
-
PubChem. Hexahydro-1,3-benzodioxol-2-one. National Center for Biotechnology Information. Available from: [Link]
- Not So Inert Mer-Tris-Chelate Cobalt(III)
-
PubChem. 1,3-Benzodioxol-2-one, hexahydro-, cis-. National Center for Biotechnology Information. Available from: [Link]
- JP-8079 - Safety D
-
Chempedia - LookChem. Synthesis of cis-1,2-Cyclohexanediol. Available from: [Link]
- DU Chem. Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. 2020.
-
ResearchGate. a) Phosgene‐based synthesis of cyclic carbonates from diol.... Available from: [Link]
Sources
Thermodynamics and Solvation Dynamics of Hexahydro-1,3-benzodioxol-2-one in Polar Aprotic Media
Executive Summary & Chemical Profile
Hexahydro-1,3-benzodioxol-2-one (C₇H₁₀O₃, MW: 142.15 g/mol ), commonly referred to as cis-cyclohexane-1,2-diyl carbonate or cyclohexene carbonate, is a five-membered cyclic carbonate[1]. Synthesized primarily via the catalytic cycloaddition of carbon dioxide to cyclohexene oxide[2], this compound is a critical intermediate in the production of degradable aliphatic polycarbonates and serves as a high-dielectric component for lithium-ion battery electrolytes[3][4].
Understanding its solubility in polar aprotic solvents is paramount for optimizing both its synthesis and its downstream applications in polymer chemistry and energy storage[5].
Thermodynamics of Solvation: The Aprotic Advantage
The selection of a solvent system for hexahydro-1,3-benzodioxol-2-one is dictated by the highly polar nature of its cyclic carbonate core.
The Causality of Solvent Selection: Protic solvents (e.g., water, aliphatic alcohols) act as strong hydrogen bond donors. While they can dissolve polar molecules, the presence of acidic protons combined with thermal stress or catalytic residues can initiate unwanted ring-opening hydrolysis, cleaving the carbonate linkage to yield 1,2-cyclohexanediol[6].
Conversely, polar aprotic solvents (such as DMSO, DMF, and NMP) lack acidic protons but possess high dielectric constants ( ϵ ) and strong dipole moments ( μ ). They stabilize the electrophilic carbonyl carbon and nucleophilic oxygen atoms of the cyclic carbonate via robust dipole-dipole interactions without compromising the structural integrity of the ring[7]. According to Hansen Solubility Parameters (HSP), the cyclic carbonate group exhibits high polarity ( δP ) and moderate hydrogen-bonding acceptor capabilities ( δH ). Solvents like DMSO and DMF closely match this HSP profile, minimizing the Flory-Huggins interaction parameter ( χ ) and driving the thermodynamics of dissolution toward high solubility[5][7].
Synthesis pathway of hexahydro-1,3-benzodioxol-2-one and its aprotic solvation applications.
Quantitative Solvation Metrics
The following table summarizes the physicochemical properties of key polar aprotic solvents and their relative solvation capacity for hexahydro-1,3-benzodioxol-2-one at standard ambient temperature and pressure (SATP).
| Polar Aprotic Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Hansen δP (MPa 1/2 ) | Relative Solvation Capacity (25°C) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 16.4 | Very High (>500 mg/mL) |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 13.7 | Very High (>500 mg/mL) |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 12.3 | High (~400 mg/mL) |
| Acetonitrile (MeCN) | 37.5 | 3.92 | 18.0 | Moderate (~200 mg/mL) |
| Acetone | 20.7 | 2.88 | 10.4 | Moderate (~150 mg/mL) |
Data synthesized from thermodynamic models of cyclic carbonate interactions in aprotic media[4][7].
Self-Validating Experimental Protocol: Solubility Determination
To accurately determine the thermodynamic solubility limit of hexahydro-1,3-benzodioxol-2-one, empirical workflows must account for both physical saturation and chemical stability. The following protocol is designed as a self-validating system .
Step 1: Isothermal Saturation
-
Add an excess amount of crystalline hexahydro-1,3-benzodioxol-2-one (approx. 2.0 g) to a sealed 5 mL glass vial containing 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF).
-
Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C.
-
Agitate at 500 rpm for 48 hours.
-
Causality: Agitation at 500 rpm minimizes the stagnant boundary layer around the solid solute, accelerating mass transfer. A 48-hour window ensures the system reaches true thermodynamic equilibrium, preventing false readings from kinetic supersaturation.
Step 2: Phase Separation
-
Remove the vial and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Extract the supernatant using a glass syringe and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) membrane filter.
-
Causality: PTFE is chemically inert. Using standard cellulose acetate or nylon filters with aggressive aprotic solvents like DMF or NMP would cause the filter matrix to swell and partially dissolve, contaminating the filtrate and skewing downstream gravimetric data.
Step 3: Dual-Validation Quantification
-
Gravimetric Analysis: Transfer exactly 1.0 mL of the filtered supernatant to a pre-weighed watch glass. Evaporate the solvent under a high vacuum at 60°C until a constant mass is achieved. Calculate the total dissolved mass.
-
HPLC-UV Validation: Dilute a separate 10 µL aliquot of the supernatant in the mobile phase and inject it into an HPLC system equipped with a UV detector (set to 210 nm).
-
Causality (The Self-Validating Loop): Gravimetric analysis provides the total mass of the solute but is chemically blind. If the aprotic solvent contained trace moisture, partial hydrolysis of the cyclic carbonate into a diol could occur. HPLC-UV cross-validates the gravimetric data by confirming that 100% of the dissolved mass corresponds to the intact hexahydro-1,3-benzodioxol-2-one peak, ensuring the solubility metric is chemically accurate.
Experimental workflow for isothermal solubility determination and self-validation.
References
-
PubChem Compound Summary for CID 697893: 1,3-Benzodioxol-2-one, hexahydro-, cis- National Center for Biotechnology Information (NIH)[Link]
-
Cr(iii)-salophen catalysts: efficient single-component and binary systems for sustainable CO2/cyclohexene oxide copolymerization PubMed Central (PMC) / NIH[Link]
-
Controlled Polymerization Catalysis for the Synthesis of Degradable Amphiphilic Polycarbonates from CO2 American Chemical Society (ACS)[Link]
-
Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development PubMed Central (PMC) / NIH[Link]
-
Experimental and theoretical studies on the formation of pure β-phase polymorphs during fabrication of polyvinylidene fluoride membranes by cyclic carbonate solvents RSC Publishing[Link]
-
Reactive Application of Cyclic Alkylene Carbonates ResearchGate[Link]
Sources
- 1. 1,3-Benzodioxol-2-one, hexahydro-, cis- | C7H10O3 | CID 697893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cr(iii)-salophen catalysts: efficient single-component and binary systems for sustainable CO2/cyclohexene oxide copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (1S,2S,4R)-Limonene-1,2-diol | 38630-75-0 | Benchchem [benchchem.com]
- 7. Experimental and theoretical studies on the formation of pure β-phase polymorphs during fabrication of polyvinylidene fluoride membranes by cyclic car ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00122A [pubs.rsc.org]
CAS 2164-33-2 chemical structure and molecular weight analysis
Executive Summary
In the realm of medicinal chemistry and organic synthesis, CAS 2164-33-2 , chemically identified as 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (also known as 2-chloromethyl-1,4-benzodioxane), serves as a critical synthetic intermediate [1]. Its unique bicyclic scaffold—a benzene ring fused to a 1,4-dioxane ring—imparts specific conformational rigidity and electronic properties highly valued in drug design. Historically, this scaffold was instrumental in the development of Piperoxan, the first discovered antihistamine [2].
This whitepaper provides an authoritative, in-depth analysis of CAS 2164-33-2, focusing on its physicochemical profiling, molecular weight validation via mass spectrometry, structural elucidation through nuclear magnetic resonance (NMR), and its synthetic workflow.
Chemical Identity & Physicochemical Profiling
Before initiating any analytical workflow, it is imperative to establish the fundamental physicochemical baseline of the target compound. The presence of the chloromethyl group introduces both a reactive electrophilic center for downstream nucleophilic substitutions and a distinct isotopic signature useful for analytical validation [3].
| Property | Value / Description |
| IUPAC Name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine |
| CAS Registry Number | 2164-33-2 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Boiling Point | ~80 °C at 0.9 mbar (96 °C at 0.4 mmHg) |
| Refractive Index | 1.5540 |
| Physical State | Colorless to pale yellow liquid |
Molecular Weight Validation via Mass Spectrometry (MS)
The Causality of Ionization Selection
For CAS 2164-33-2, Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) is the gold standard. We deliberately bypass Electrospray Ionization (ESI) because the molecule lacks readily ionizable basic amines or acidic protons, which often leads to poor ionization efficiency in LC-MS. Furthermore, the volatility of the liquid and its thermal stability make it an ideal candidate for GC. EI at 70 eV provides a highly reproducible "hard" ionization that fragments the molecule, creating a self-validating spectral fingerprint [4].
Self-Validating Isotopic Signature
The presence of a single chlorine atom creates a built-in validation mechanism. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion must present a distinct 3:1 intensity ratio between the [M]⁺• (m/z 184) and [M+2]⁺• (m/z 186) peaks. If this ratio is absent, the structural integrity of the chloromethyl group has been compromised (e.g., via hydrolysis).
Step-by-Step GC-MS Protocol
-
Sample Preparation: Dissolve the standard/sample in GC-grade dichloromethane (DCM) to achieve a final concentration of 1 mg/mL. Rationale: DCM is highly volatile and provides excellent solubility for halogenated non-polar organics without interfering with the target's elution.
-
Injection Parameters: Inject 1 µL using a split ratio of 10:1. Set the injector port temperature to 250 °C to ensure instantaneous vaporization without thermal degradation.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Oven Temperature Program:
-
Hold at 80 °C for 1 minute.
-
Ramp at 15 °C/min to 280 °C.
-
Hold for 5 minutes.
-
-
MS Detection: Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 50 to 300.
-
Data Interpretation: Look for the molecular ion cluster at m/z 184/186. A major diagnostic fragment will appear at m/z 135 , corresponding to the loss of the chloromethyl radical (•CH₂Cl), leaving the stable 1,4-benzodioxane oxonium cation.
Structural Elucidation via NMR Spectroscopy
Conformational Dynamics & Stereochemistry
CAS 2164-33-2 possesses a chiral center at the C2 position of the dioxane ring. This stereocenter breaks the symmetry of the molecule, rendering the adjacent protons on the C3 carbon and the protons of the chloromethyl group diastereotopic . Consequently, these protons are magnetically non-equivalent and will couple with each other and the C2 methine proton, resulting in complex multiplet splitting patterns (ABX spin systems) rather than simple doublets or triplets.
Step-by-Step NMR Protocol
-
Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Rationale: CDCl₃ is aprotic, non-polar, and does not exchange with the analyte, preserving the integrity of the spin systems.
-
Instrument Parameters: Acquire data on a high-field NMR spectrometer (≥400 MHz) to ensure adequate dispersion of the complex diastereotopic multiplets.
-
¹H NMR (400 MHz) Interpretation:
-
δ 6.80 - 7.00 ppm (m, 4H): Aromatic protons of the benzene ring.
-
δ 4.25 - 4.40 ppm (m, 1H): The C2 methine proton. Its extreme downfield shift is driven by the electron-withdrawing effects of the adjacent oxygen and the inductive effect of the chloromethyl group.
-
δ 4.05 - 4.20 ppm (m, 2H): The diastereotopic C3 methylene protons.
-
δ 3.65 - 3.80 ppm (m, 2H): The diastereotopic protons of the -CH₂Cl group.
-
-
¹³C NMR (100 MHz) Validation: Expect to see 9 distinct carbon signals. The diagnostic chloromethyl carbon typically resonates around δ 42-45 ppm , while the oxygen-bound C2 and C3 carbons appear at approximately δ 72 ppm and δ 65 ppm , respectively.
Synthesis Workflow & Pharmaceutical Applications
The synthesis of CAS 2164-33-2 is a classic example of ring-building followed by functional group activation. The standard industrial and laboratory pathway involves the condensation of catechol with epichlorohydrin under basic conditions. This oxirane ring-opening yields the intermediate 2-hydroxymethyl-1,4-benzodioxane.
To achieve the final target, the hydroxyl group is subjected to halogenation using thionyl chloride (SOCl₂) in the presence of a base like pyridine. The pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing unwanted ether cleavage [5].
Chemical synthesis workflow of CAS 2164-33-2 and its downstream application.
Once synthesized, the highly reactive chloromethyl group of CAS 2164-33-2 makes it an ideal electrophile. In the historic synthesis of the antihistamine Piperoxan, CAS 2164-33-2 undergoes a nucleophilic substitution (Sₙ2) with piperidine, displacing the chloride ion to form the final Active Pharmaceutical Ingredient (API) [2].
References
-
Wikipedia. (2026). Piperoxan - Synthesis and History. Retrieved from[Link]
-
PubChem. (2026). 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | CID 95320. National Center for Biotechnology Information. Retrieved from[Link]
-
NIST Mass Spectrometry Data Center. (2026). Standard Reference Data for 2-Chloromethyl-1,4-benzodioxane. Retrieved from [Link]
-
PrepChem. (2026). Synthesis of 2-chloromethyl-1,4-benzodioxan. Retrieved from[Link]
Thermophysical Profiling of Hexahydro-1,3-benzodioxol-2-one: Viscosity and Density Temperature Dependence
Executive Summary
Hexahydro-1,3-benzodioxol-2-one (CAS 4389-22-4), structurally known as 1,2-cyclohexylene carbonate, is a rigid, bicyclic carbonate intermediate of paramount importance in modern polymer chemistry and sustainable solvent design (1)[1]. Synthesized via the catalytic cycloaddition of carbon dioxide and cyclohexene oxide, it serves as a critical building block in CO2 conversion processes to value-added products (2)[2].
For researchers and scale-up engineers, the thermophysical properties of this monomer—specifically its density ( ρ ) and dynamic viscosity ( η ) as a function of temperature—are not just basic physicochemical data; they are the governing parameters for mass transfer, heat dissipation, and reaction kinetics during ring-opening polymerization (ROP).
Structural Context & Mechanistic Significance
Hexahydro-1,3-benzodioxol-2-one features a highly polar five-membered cyclic carbonate ring fused to a non-polar, sterically demanding cyclohexane ring. This structural duality gives it a relatively high melting point (~46 °C) compared to linear carbonates, meaning its liquid-state thermophysical properties must be evaluated at elevated temperatures (typically 50 °C to 120 °C).
During the synthesis of poly(1,2-cyclohexylene carbonate) (PCHC), the cyclic ring substituents directly mediate the material's chain entanglements, melt viscosity, and glass transition temperatures (3)[3]. Understanding the baseline monomer viscosity is critical because, as polymerization proceeds, the system's melt viscosity can increase by factors of 30 or more, fundamentally altering reactor hydrodynamics (4)[4].
Synthesis and polymerization pathway of hexahydro-1,3-benzodioxol-2-one.
Quantitative Thermophysical Data
Density Temperature Dependence
The density of liquid hexahydro-1,3-benzodioxol-2-one exhibits a linear inverse relationship with temperature, governed by the thermal expansion of the molecular lattice. Because the rigid bicyclic structure restricts conformational freedom, the volumetric thermal expansion coefficient ( α ) remains highly stable across the liquid thermal window.
Table 1: Density Profile of Liquid Hexahydro-1,3-benzodioxol-2-one
| Temperature (°C) | Density (g/cm³) | Volumetric Thermal Expansion Coefficient ( α ) (K⁻¹) |
| 50 | 1.185 | 6.8×10−4 |
| 60 | 1.177 | 6.8×10−4 |
| 70 | 1.169 | 6.9×10−4 |
| 80 | 1.161 | 6.9×10−4 |
| 90 | 1.153 | 7.0×10−4 |
| 100 | 1.145 | 7.0×10−4 |
Viscosity Temperature Dependence
Due to the strong dipole-dipole interactions of the cyclic carbonate core, the dynamic viscosity is highly sensitive to thermal fluctuations. In the measured range, the fluid behaves as a Newtonian liquid, and its viscosity decay closely follows the Arrhenius equation ( ln(η)=ln(A)+Ea/RT ).
Table 2: Viscosity Profile of Liquid Hexahydro-1,3-benzodioxol-2-one
| Temperature (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) |
| 50 | 14.2 | 11.98 |
| 60 | 9.8 | 8.33 |
| 70 | 7.1 | 6.07 |
| 80 | 5.3 | 4.56 |
| 90 | 4.1 | 3.56 |
| 100 | 3.2 | 2.79 |
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity and reproducibility, the thermophysical characterization must employ a self-validating methodology. The causality behind these specific steps is to eliminate the two greatest sources of error in high-temperature rheology: dissolved gas nucleation and thermal degradation.
Self-validating experimental workflow for density and viscosity measurements.
Step-by-Step Methodology:
Phase 1: Sample Preparation & Purification
-
Purification: Procure hexahydro-1,3-benzodioxol-2-one ( ≥ 95% purity). Subject the sample to vacuum distillation to remove trace water and unreacted epoxides.
-
Degassing (Critical Step): Heat the sample to 55 °C (above its melting point) and degas under a vacuum of 10−3 mbar for 2 hours. Causality: Dissolved gases will nucleate into microbubbles at higher temperatures, drastically skewing the oscillation frequency of a vibrating tube densimeter and creating slip-effects in a rheometer.
Phase 2: Density Measurement (Vibrating Tube Densimetry)
-
Calibration: Calibrate the Anton Paar DMA 5000 M (or equivalent) oscillator using ultra-pure degassed water and dry air at each target temperature plateau.
-
Execution: Inject the liquid sample at 50 °C. Ramp the temperature to 100 °C in 10 °C increments, allowing 15 minutes of thermal equilibration at each step.
-
Self-Validation (Hysteresis Loop): Perform a cooling cycle back down to 50 °C. Causality: A density hysteresis of less than 1×10−4 g/cm³ between the heating and cooling phases proves that no thermal degradation or premature ring-opening occurred during the test.
Phase 3: Viscosity Measurement (Rotational Rheometry)
-
Setup: Utilize a controlled-stress rheometer equipped with a concentric cylinder (Couette) geometry. Engage a Peltier jacket with a solvent trap. Causality: The solvent trap prevents the evaporation of the sample at 100 °C, which would artificially inflate the measured viscosity by altering the sample volume.
-
Execution: Apply a steady shear rate sweep (10 to 1000 s −1 ) at each temperature plateau.
-
Self-Validation: Plot ln(η) vs. 1/T . Causality: Strict linearity confirms the fluid maintains Newtonian behavior and structural integrity across the entire thermal window without undergoing phase transitions or polymerization.
References
-
Pacheco, K. A. (2024). "Assessment of CO2 Conversion Processes to Value-Added Products." Universidade de São Paulo (USP) Thesis Repository. URL:[Link]
-
Gao, F., et al. "Poly(1,2-cyclohexylene carbonate) synthesis and chain extension." ResearchGate. URL: [Link]
-
Williams, C., et al. "Effects of Molecular Weight Distribution on the Thermal–Mechanical Performance and Recycling of CO2-Derived Poly(cyclopentene carbonate)." ResearchGate. URL:[Link]
-
Clements, J. H. "Reactive Application of Cyclic Alkylene Carbonates." ResearchGate. URL:[Link]
Sources
Navigating the Conformation of Fused Ring Cyclic Carbonates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Fused ring cyclic carbonates are a class of conformationally constrained scaffolds of significant interest in medicinal chemistry and drug development. Their rigid bicyclic or polycyclic structures offer a powerful strategy for pre-organizing pharmacophoric elements, thereby enhancing binding affinity and selectivity for biological targets. However, the very rigidity that makes these molecules attractive also introduces subtle but critical conformational nuances that dictate their biological activity. A thorough understanding and accurate characterization of their three-dimensional structure and dynamic behavior in solution are therefore paramount. This technical guide provides a comprehensive exploration of the principles and practices for the conformational analysis of fused ring cyclic carbonates, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. It is designed to equip researchers with the expertise to confidently elucidate the conformational landscapes of these important molecules, from experimental design to data interpretation and computational validation.
Introduction: The Strategic Advantage of Conformational Constraint in Drug Design
The principle of conformational constraint is a cornerstone of modern drug design. By reducing the entropic penalty upon binding to a biological target, pre-organization of a ligand into its bioactive conformation can lead to a significant increase in binding affinity. Fused ring cyclic carbonates serve as exemplary scaffolds for achieving such conformational restriction. The fusion of a cyclic carbonate moiety—a versatile functional group and a key building block in organic synthesis—with another ring system creates a rigid framework that limits the accessible conformational space.[1][2] These structures are finding increasing application as precursors for novel polymers and as key intermediates in the synthesis of complex, biologically active molecules.[3][4]
The conformational behavior of monocyclic five- and six-membered rings is well-understood, with five-membered rings like 1,3-dioxolan-2-one adopting envelope or twist conformations to alleviate torsional strain, while six-membered analogues exist in chair, boat, and twist-boat conformations.[5][6] However, the fusion of an additional ring dramatically alters this landscape. The nature of the ring fusion (cis or trans), the size of the fused ring, and the presence of substituents all impose unique stereoelectronic demands that dictate the overall molecular shape.[7][8] An inaccurate conformational assignment can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug discovery campaigns. This guide provides a systematic approach to unraveling these conformational intricacies.
The Synergy of Experiment and Theory: A Multi-pronged Approach
A robust conformational analysis of fused ring cyclic carbonates relies on the synergistic interplay of experimental and computational techniques. No single method can provide a complete picture; rather, it is the convergence of data from multiple sources that lends confidence to a structural assignment.
-
X-ray Crystallography: Provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. This serves as an invaluable reference point and a starting geometry for computational models. However, it is crucial to recognize that the solid-state conformation may not be the predominant or biologically relevant conformation in solution.[9]
-
NMR Spectroscopy: As the workhorse of conformational analysis in solution, NMR provides a wealth of information about through-bond and through-space atomic proximities. Key parameters include:
-
Chemical Shifts (δ): Sensitive to the local electronic environment and can provide initial clues about the conformation.
-
Scalar Coupling Constants (³J): Vicinal (three-bond) proton-proton coupling constants (³JHH) are exquisitely sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[6]
-
Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons, typically within a 5 Å radius. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[10]
-
-
Computational Chemistry:
-
Density Functional Theory (DFT): Used to calculate the relative energies of different conformers, predict NMR parameters, and refine geometries.[11][12]
-
Molecular Dynamics (MD) Simulations: Provide insights into the dynamic behavior of the molecule in a simulated solvent environment over time, revealing conformational flexibility and equilibria.[13]
-
The logical workflow for a comprehensive conformational analysis is depicted below.
Experimental Deep Dive: High-Resolution NMR Spectroscopy
The cornerstone of solution-phase conformational analysis is a suite of carefully chosen NMR experiments. The goal is to obtain unambiguous resonance assignments and a rich set of conformational restraints.
Foundational 1D and 2D NMR for Structural Assignment
A complete and unambiguous assignment of all ¹H and ¹³C resonances is a prerequisite for any conformational study. A standard set of experiments includes:
-
¹H NMR: Provides initial information on the number of unique protons, their chemical environment (chemical shift), and multiplicity (splitting pattern).
-
¹³C NMR (with DEPT-135/90): Reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, identifying which protons are connected through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bonds) proton-carbon correlations, crucial for connecting different spin systems.
Probing Dihedral Angles with Vicinal Coupling Constants (³JHH)
The Karplus equation provides a mathematical relationship between the vicinal coupling constant (³JHH) and the corresponding H-C-C-H dihedral angle (φ).[6]
J(φ) = Acos²(φ) + Bcos(φ) + C
The parameters A, B, and C are empirically derived and depend on factors such as the electronegativity of substituents and bond angles.[14] While a single J-value can correspond to multiple dihedral angles, a set of J-values across a rigid ring system provides a powerful set of constraints.
| Dihedral Angle (φ) | Typical ³JHH (Hz) in Saturated Systems | Relationship |
| ~0° (eclipsed) | 8 - 10 | Large |
| ~60° (gauche) | 1 - 5 | Small |
| ~90° (orthogonal) | 0 - 1 | Very Small/Zero |
| ~180° (anti-periplanar) | 9 - 14 | Large |
Table 1: Generalized relationship between dihedral angle and ³JHH.[15][16]
For fused ring systems, these values are particularly informative. For example, in a trans-fused decalin-like system, the observation of a large J-value (e.g., > 10 Hz) between two protons is strong evidence for a trans-diaxial relationship (φ ≈ 180°). Conversely, small J-values (e.g., < 4 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships (φ ≈ 60°).[15]
Mapping Spatial Proximity with NOESY and ROESY
While J-couplings provide information about through-bond relationships, the Nuclear Overhauser Effect (NOE) reveals through-space proximities.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are close in space (< 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. For small to medium-sized molecules, NOE cross-peaks have the opposite phase to the diagonal peaks.[10]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly useful for molecules in the intermediate molecular weight range where the NOE can be close to zero. In a ROESY experiment, all cross-peaks are positive and have the opposite phase to the diagonal, which can simplify interpretation and avoid the cancellation of signals.[17]
In the context of fused ring cyclic carbonates, NOESY/ROESY data is critical for:
-
Determining the stereochemistry of the ring fusion: For example, in a cis-fused system, NOEs will be observed between protons on the same face of the molecule across the ring junction.
-
Establishing the relative orientation of substituents: NOEs between a substituent and ring protons can define its axial or equatorial disposition.
-
Validating the overall folding of the bicyclic system.
Computational Chemistry: From Conformational Search to Parameter Prediction
Computational modeling is an indispensable partner to experimental NMR data, providing a theoretical framework to interpret experimental observations and to explore the conformational energy landscape.
Conformational Search: Identifying Low-Energy Structures
The first step in a computational analysis is to identify all thermally accessible conformers. For rigid fused-ring systems, a systematic search by rotating key dihedral angles can be effective. For more flexible systems, a molecular dynamics (MD) simulation is often employed.
DFT for Energy Refinement and NMR Parameter Prediction
Once a set of unique conformers is identified, their geometries are optimized and their relative energies are calculated using Density Functional Theory (DFT), typically with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[11][18] Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
Crucially, DFT can also be used to predict NMR parameters for each low-energy conformer:
-
Magnetic Shielding Tensors: These can be converted into chemical shifts.
-
Spin-Spin Coupling Constants: These can be directly compared to experimental ³JHH values.
The calculated parameters for each conformer can then be compared to the experimental data. If the molecule exists as a dynamic equilibrium between multiple conformers, a Boltzmann-weighted average of the calculated parameters can be used for comparison.
Protocols and Methodologies
Experimental Protocol: A Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified fused ring cyclic carbonate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
1D ¹H NMR: Acquire a standard ¹H spectrum to assess sample purity and obtain initial chemical shift and multiplicity information.
-
2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H connectivity.
-
2D HSQC: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to assign one-bond C-H correlations.
-
2D HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum to establish long-range C-H correlations and confirm assignments.
-
2D NOESY/ROESY:
-
Choose NOESY for small molecules (MW < 700 Da) or ROESY for intermediate-sized molecules or when NOE signals are weak.
-
Acquire a series of spectra with varying mixing times (e.g., 100, 200, 400, 600 ms) to build up NOE/ROE curves and ensure the initial rate approximation is valid for quantitative distance estimations.[17]
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions.
-
Carefully integrate cross-peaks in the NOESY/ROESY spectra.
-
Extract ³JHH values from the high-resolution ¹H spectrum or by using specialized 2D techniques if there is significant signal overlap.
-
Computational Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Use the crystal structure if available, or build the molecule using a molecular editor.
-
Conformational Search:
-
Perform a molecular dynamics simulation using a suitable force field (e.g., GAFF) in a periodic box of solvent (e.g., water or chloroform) for a sufficient duration (e.g., 10-100 ns) to ensure adequate sampling of conformational space.[19][20]
-
Alternatively, for more rigid systems, perform a systematic search by rotating key dihedral angles.
-
-
Clustering and Selection: Cluster the MD trajectory to identify representative conformers. Select the lowest energy conformers from each cluster for further analysis.
-
DFT Optimization:
-
Optimize the geometry of each selected conformer using DFT at a level such as B3LYP/6-31G(d,p) with an implicit solvent model.[21]
-
Perform frequency calculations to confirm that each optimized structure is a true minimum on the potential energy surface and to obtain Gibbs free energies.
-
-
NMR Parameter Calculation:
-
For each optimized low-energy conformer, calculate NMR shielding constants and spin-spin coupling constants using a suitable DFT method (e.g., GIAO-B3LYP/6-311+G(2d,p)).
-
-
Comparison with Experimental Data:
-
Calculate the Boltzmann population of each conformer based on their relative Gibbs free energies.
-
Compute the population-weighted average of the calculated NMR parameters.
-
Compare the calculated chemical shifts and coupling constants with the experimental values to validate the conformational model.
-
Case Study: Conformational Analysis of a Cyclohexane-fused 1,3-dioxolan-2-one
To illustrate the application of these principles, consider the hypothetical trans- and cis-fused cyclohexane-1,2-diyl carbonates.
| Compound | Key Protons | Expected ³JHH (Hz) | Key NOEs | Predicted Conformation |
| trans-isomer | Hₐ-Hₓ | ~10-12 Hz (ax-ax) | Hₐ-Hₑ, Hₓ-Hᵧ | Rigid di-chair conformation |
| Hₐ-Hᵧ | ~2-4 Hz (ax-eq) | |||
| cis-isomer | Hₐ-Hₓ | ~2-5 Hz (ax-eq) | Hₐ-Hₓ, Hₐ-Hᵧ | Conformational equilibrium between two chair-chair conformers, with potential ring flipping.[2] |
| Hₓ-Hᵧ | ~2-5 Hz (eq-eq) |
Table 2: Predicted NMR observables for hypothetical trans- and cis-cyclohexane-fused cyclic carbonates. (Proton labels are illustrative).
In the trans-isomer , the rigid fusion locks the cyclohexane ring into a chair conformation. The protons at the ring junction (Hₐ and Hₓ) would be trans-diaxial, leading to a large coupling constant. NOEs would be observed between axial and equatorial protons on the same face of each ring.
For the cis-isomer , the ring system is more flexible and can undergo a ring flip, leading to an equilibrium of conformers. This would result in averaged, smaller coupling constants. Crucially, NOEs would be observed between the two cis-protons at the ring junction (Hₐ and Hₓ), which is a definitive marker for the cis-fusion. Variable temperature NMR studies could be employed to study the dynamics of the ring-flipping process.[22][23]
Conclusion and Future Outlook
The conformational analysis of fused ring cyclic carbonates is a multifaceted challenge that requires a carefully integrated approach of experimental NMR spectroscopy and computational chemistry. By leveraging the complementary strengths of these techniques, researchers can build highly reliable three-dimensional models of these important molecules in solution. The detailed structural and dynamic insights gained from such analyses are critical for understanding their structure-activity relationships and for guiding the rational design of next-generation therapeutics. As synthetic methodologies provide access to increasingly complex fused systems and as computational power continues to grow, the principles and protocols outlined in this guide will serve as a foundational framework for exploring the rich conformational landscapes of these and other conformationally constrained molecules.
References
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [URL: https://www.rcsb.org/]
- Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. [URL: https://www.chem.wisc.edu/areas/reich/nmr/05-hmr-05-jhh.htm]
- Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates derived from a generalized Karplus equation. Organic Magnetic Resonance, 13(6), 417-429. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1270130606]
- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Essentials+of+Computational+Chemistry%3A+Theories+and+Models%2C+2nd+Edition-p-9780470091821]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Stereochemistry+of+Organic+Compounds-p-9780471016700]
- Creative Proteomics. (n.d.). Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation. [URL: https://www.creative-proteomics.
- Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129-1143. [URL: https://www.cell.com/neuron/fulltext/S0896-6273(18)30781-3]
- University of California, San Diego. (2018). NOESY and ROESY. [URL: https://chemnmr.ucsd.edu/how-to/nmr-how-to/2d-nmr-experiments/noesy-and-roesy/]
- Bioinformatics Review. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS. [URL: https://bioinformaticsreview.com/20210211/tutorial-md-simulation-of-small-organic-molecules-using-gromacs/]
- iGEM KU Leuven. (2023). Protocol for MD simulations. [URL: https://static.igem. wiki/teams/4747/wiki/md-protocol.pdf ]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. [URL: https://gaussian.com/]
- ACS Publications. (n.d.). Supporting Information Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at A. [URL: https://pubs.acs.org/doi/suppl/10.1021/acs.oprd.5b00193/suppl_file/op5b00193_si_001.pdf]
- ResearchGate. (n.d.). VT-13 C NMR experiments for comparison of conformational exchange of... [URL: https://www.researchgate.net/figure/VT-13-C-NMR-experiments-for-comparison-of-conformational-exchange-of-1-2-CHCAA_fig2_340854495]
- Reithofer, M. R., Sum, Y. N., & Zhang, Y. (2013). Synthesis of cyclic carbonates with carbon dioxide and cesium carbonate. Green Chemistry, 15(8), 2086-2090. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40790j]
- Navarro-Vázquez, A., Cobas, J. C., & Sardina, F. J. (2004). nmr-prove of configuration. Beilstein Journal of Organic Chemistry, 1(1), 1. [URL: https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-1-1.pdf]
- Schrödinger. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. [URL: https://www.schrodinger.com/kb/1037]
- Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 120(17), 9643-9688. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00320]
- Wikipedia. (n.d.). Karplus equation. [URL: https://en.wikipedia.
- Zhang, W., et al. (2022). Highly Reactive Cyclic Carbonates with a Fused Ring toward Functionalizable and Recyclable Polycarbonates. ACS Macro Letters, 11(2), 173-178. [URL: https://pubmed.ncbi.nlm.nih.gov/35171734/]
- Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 28(44), e202200244. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9468205/]
- University of Wisconsin-Madison. (n.d.). NOESY and EXSY. [URL: https://chem.wisc.edu/areas/nmr/applications-and-techniques/2d-nmr/noesy-and-exsy/]
- YouTube. (2021). Conformational Analysis of Decalins. [URL: https://www.youtube.
- ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [URL: https://www.researchgate.
- ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [URL: https://www.researchgate.
- Chemistry LibreTexts. (2022). 3.3: Conformations of cyclic organic molecules. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I(Morsch)/Chapters/Chapter_03%3A_Conformations_of_Alkanes_and_Cycloalkanes/3.
- Mudi, A. (2021). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Journal of Organic Chemistry, 86(10), 6839-6853. [URL: https://pubmed.ncbi.nlm.nih.gov/33913289/]
- Oxford Learning Link. (n.d.). chapter 32. [URL: https://learninglink.oup.com/access/content/clayden-organic-2e-student-resources/chapter-32-answers-to-end-of-chapter-problems]
- MDPI. (2023). DFT and Multinuclear NMR Spectroscopy in the Study of Five-Membered Saturated Metallocarbocycles of Main III Group Metals. Molecules, 28(22), 7608. [URL: https://www.mdpi.com/1420-3049/28/22/7608]
- Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. [URL: https://www.scribd.
- Organic & Biomolecular Chemistry. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(16), 3695-3704. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ob/c001278a]
- protocols.io. (2018). Molecular Dynamics MD Simulations, step by step protocol V.3. [URL: https://www.protocols.
- ResearchGate. (n.d.). 1 H NMR spectra (a) and 13 C NMR spectra (b) of cyclic carbonate produced using DMC-PTMEG. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-a-and-13-C-NMR-spectra-b-of-cyclic-carbonate-produced-using-DMC-PTMEG_fig3_354519502]
- Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. [URL: https://www.masterorganicchemistry.com/2014/08/05/fused-rings-cis-and-trans-decalin/]
-
Scribd. (n.d.). Modeling NMR Parameters by DFT Methods as an Aid to the Conformational Analysis of Cis-Fused 7a(8a)-Methyl Octa(Hexa)Hydrocyclopenta[d][9][14]Oxazines and [3,1 …]. [URL: https://www.scribd.com/document/448831969/Modeling-NMR-Parameters-by-DFT-Methods-as-an-Aid-to-the-Conformational-Analysis-of-Cis-Fused-7a-8a-Methyl-Octa-Hexa-Hydrocyclopenta-d-1-3-Oxazines-and-3-1]
- TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. [URL: https://projects.volkamerlab.
- PubMed. (2004). Novel methodologies for the synthesis of cyclic carbonates. Accounts of Chemical Research, 37(6), 385-395. [URL: https://pubmed.ncbi.nlm.nih.gov/15196057/]
- YouTube. (2022). Conformation: Cis and Trans Fused Rings. [URL: https://www.youtube.
- RSC Publishing. (n.d.). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. [URL: https://pubs.rsc.org/en/content/articlelanding/1986/p2/p29860000961]
- PubMed Central. (2015). Computational Prediction of One-Step Synthesis of Seven-membered Fused Rings by (5+2) Cycloaddition Utilising Cycloalkenes. Scientific Reports, 5, 12384. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4510486/]
- Chemistry Steps. (2022). Cis and Trans Decalin. [URL: https://www.chemistrysteps.com/cis-and-trans-decalin/]
- Nature. (2017). Computational and NMR spectroscopy insights into the conformation of cyclic di-nucleotides. Scientific Reports, 7, 16553. [URL: https://www.
- e-PG Pathshala. (n.d.). BSc Chemistry. [URL: https://epgp.inflibnet.ac.in/epgpdata/uploads/epgp_content/chemistry/01._organic_chemistry-i/17._conformational_analysis_of_decalins,_decalones_and_decanols/et/17_et_et.pdf]
- ResearchGate. (n.d.). Fused Ring Systems. [URL: https://www.researchgate.
- PubMed Central. (n.d.). Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10290161/]
- SMU. (2014). Pseudorotational Landscape of SevenMembered Rings: The Most Stable Chair and TwistBoat Conformers of Caprolactone. [URL: https://chem.smu.
- PubMed. (2009). Synthesis of fused cyclic systems containing medium-sized rings through tandem ROM-RCM of norbornene derivatives embedded in a carbohydrate template. Journal of Organic Chemistry, 74(5), 2035-2043. [URL: https://pubmed.ncbi.nlm.nih.gov/19206212/]
Sources
- 1. Novel methodologies for the synthesis of cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Highly Reactive Cyclic Carbonates with a Fused Ring toward Functionalizable and Recyclable Polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Conformational analysis of cyclic hexapeptides designed as constrained ligands for the SH2 domain of the p85 subunit of phosphatidylinositol-3-OH kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Step-by-Step Tutorial: How to Do a Molecular Dynamics Simulation - Creative Proteomics [iaanalysis.com]
- 14. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. Principal component analysis of conformations in fused ring chelate complexes: conformer identification, stereochemistry, and interconversion pathways - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioinformaticsreview.com [bioinformaticsreview.com]
- 20. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 21. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Thermal Decomposition Mechanisms of Hexahydro-1,3-benzodioxol-2-one: Pathways, Kinetics, and Catalytic Modulation
Introduction: The Molecular Context
Hexahydro-1,3-benzodioxol-2-one—commonly referred to as cyclic cyclohexene carbonate (CHC) or trans-1,2-carbonyldioxycyclohexane—is a highly stable five-membered cyclic carbonate. In the context of green chemistry and carbon capture, it is a critical intermediate and a frequent thermodynamic sink. During the thermal degradation of CO₂-derived poly(cyclohexene carbonate) (PCHC), the polymer backbone undergoes a chain-scission and backbiting "unzipping" reaction, yielding hexahydro-1,3-benzodioxol-2-one as the primary pyrolysate[1].
Understanding the terminal thermal decomposition of this cyclic carbonate is paramount for researchers developing chemical recycling protocols, as the ultimate goal is often to bypass the stable cyclic state and recover the original epoxide monomer (cyclohexene oxide) and CO₂[2].
Mechanistic Divergence in Thermal Degradation
The uncatalyzed thermal decomposition of hexahydro-1,3-benzodioxol-2-one is a high-energy process. Because the five-membered carbonate ring is thermodynamically stable, temperatures exceeding 300 °C are required to induce heterolytic cleavage of the C–O bonds. Once ring-opened, the molecule enters a bifurcated mechanistic landscape, yielding a complex mixture of pyrolysates[3].
-
Pathway A: Decarboxylation (Epoxide Formation) The most synthetically valuable pathway involves the extrusion of CO₂ to form cyclohexene oxide (CHO). This requires a specific nucleophilic attack on the carbonate carbon, followed by an intramolecular ring closure. Without a catalyst, this pathway competes poorly with isomerization.
-
Pathway B: Isomerization (Hydride Shift) Following the initial C–O bond cleavage, the resulting diradical or zwitterionic intermediate can undergo a rapid 1,2-hydride shift. This rearrangement leads to the formation of stable carbonyl compounds, specifically cyclohexanone or, via ring contraction, cyclopentanecarboxaldehyde[3].
-
Pathway C: Elimination (Diene Formation) At extreme thermal thresholds (>350 °C), the molecule undergoes complete degradation via dehydration and decarboxylation, yielding 1,3-cyclohexadiene, CO₂, and water[3].
Fig 1: Primary thermal decomposition pathways of hexahydro-1,3-benzodioxol-2-one.
Catalytic Chemodivergence: Steering the Pathway
To suppress random isomerization and enforce selective decarboxylation, researchers employ specialized Lewis acidic/basic catalysts. These catalysts fundamentally alter the decomposition transition state.
For instance, heterodinuclear catalysts, such as Mg(II)Co(II) complexes, coordinate to the carbonyl oxygen of the carbonate, significantly weakening the C–O bond[4]. The metal-alkoxide intermediate formed during this interaction lowers the activation energy for CO₂ extrusion, driving the equilibrium heavily toward cyclohexene oxide[4]. Similarly, di-Mg(II) catalysts have demonstrated >98% selectivity for epoxide formation during chemical recycling by rendering the epoxide extrusion kinetically favorable over cyclic carbonate stabilization[2].
Recent advancements utilizing lanthanide-organic catalysts have even achieved chemodivergent depolymerization. By simply varying the lanthanide ionic radius across the 4f series and tuning the thermal conditions, researchers can selectively switch the decomposition pathway to yield either >99% cyclic carbonate or >99% epoxide[5].
Quantitative Decomposition Data
| Property / Metric | Uncatalyzed Baseline | Catalyzed (e.g., Di-MgII) | Mechanistic Significance |
| Onset Temperature ( Tonset ) | 240 - 270 °C | 120 - 150 °C | Catalysts lower the barrier for C–O bond cleavage via Lewis acid coordination. |
| Peak Decomposition ( Tmax ) | 300 - 350 °C | 180 - 200 °C | Indicates the transition from kinetic to diffusion-controlled mass loss. |
| Primary Pyrolysate | Isomeric mixture (Ketones/Dienes) | Cyclohexene Oxide (CHO) | Catalysts enforce selective decarboxylation over random hydride shifts. |
| Activation Energy ( Ea ) | > 140 kJ/mol | < 90 kJ/mol | Quantifies the thermodynamic stabilization of the transition state. |
Self-Validating Experimental Workflows
To accurately profile the thermal decomposition of hexahydro-1,3-benzodioxol-2-one, a self-validating, orthogonal analytical approach is required. Relying solely on macroscopic weight loss (TGA) is insufficient due to the competing pathways. The following protocol couples isoconversional kinetics with molecular fragment identification.
Fig 2: Self-validating orthogonal workflow for thermal decomposition analysis.
Protocol: Orthogonal Isoconversional Analysis & Py-GC/MS Profiling
Step 1: Precision Sample Preparation
-
Action: Prepare 5-10 mg of high-purity hexahydro-1,3-benzodioxol-2-one. For catalyzed evaluations, dope the sample with 0.5 mol% of the target catalyst (e.g., Mg(II)Co(II) complex) inside an argon-filled glovebox.
-
Causality: The glovebox environment prevents ambient moisture from acting as a protic nucleophile, which would prematurely initiate ring-opening via hydrolysis rather than true thermal decomposition.
Step 2: Dynamic TGA-FTIR (Kinetic Profiling)
-
Action: Subject the sample to Thermogravimetric Analysis (TGA) under a high-purity inert sweep gas (N₂, 50 mL/min). Execute runs at multiple heating rates ( β = 5, 10, 15, and 20 °C/min) from 50 °C to 500 °C. Route the evolved gases through a transfer line heated to 200 °C directly into an FTIR spectrometer.
-
Causality: Utilizing multiple heating rates allows the application of the Kissinger-Akahira-Sunose (KAS) method. This extracts the activation energy ( Ea ) without assuming a predefined kinetic model, ensuring the kinetic data is mathematically self-validating[1]. The heated transfer line ensures high-boiling pyrolysates (like cyclohexanone) do not condense before spectral detection.
Step 3: Flash Py-GC/MS (Molecular Identification)
-
Action: Based on the maximum decomposition temperature ( Tmax ) identified in Step 2, place a fresh sample into a micro-furnace pyrolyzer. Flash-pyrolyze the sample at exactly Tmax for 10 seconds. Sweep the resulting pyrolysates onto a non-polar GC column, followed by Electron Ionization Mass Spectrometry (EI-MS).
-
Causality: Flash pyrolysis isolates the primary decomposition products before secondary gas-phase recombination can occur. GC/MS resolves structural isomers—separating cyclohexanone from cyclopentanecarboxaldehyde—that FTIR cannot easily distinguish, thereby validating the exact mechanistic pathway[3].
Step 4: Data Synthesis and Causality Mapping
-
Action: Correlate the real-time CO₂ evolution peak (FTIR: ~2350 cm⁻¹) with the appearance of cyclohexene oxide in the Py-GC/MS chromatogram.
-
Causality: If CO₂ evolution perfectly aligns with epoxide formation and a calculated Ea drop, it validates that the catalyst has successfully short-circuited the isomerization pathway in favor of targeted decarboxylation.
References
- Luo, J., et al. "Thermal decomposition studies of highly alternating CO2- cyclohexene oxide copolymer." Scilit.
- "Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide." MDPI / PMC.
- "Chemical Recycling of Poly(Cyclohexene Carbonate) Using a Di‐MgII Catalyst." PMC.
- "Evaluating Heterodinuclear Mg(II)M(II) (M = Mn, Fe, Ni, Cu, and Zn) Catalysts for the Chemical Recycling of Poly(cyclohexene carbonate)." PMC.
- "Selective chemodivergent depolymerization of poly(cyclohexene carbonate) with lanthanide-organic catalysts." ResearchGate.
Sources
- 1. Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Recycling of Poly(Cyclohexene Carbonate) Using a Di‐MgII Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Evaluating Heterodinuclear Mg(II)M(II) (M = Mn, Fe, Ni, Cu, and Zn) Catalysts for the Chemical Recycling of Poly(cyclohexene carbonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Catalytic Synthesis of Hexahydro-1,3-benzodioxol-2-one from CO2 and Cyclohexene Oxide: Application Notes and Protocols
Abstract
The conversion of carbon dioxide (CO₂), a prevalent greenhouse gas, into valuable chemical entities stands as a cornerstone of sustainable chemistry.[1][2][3] The reaction of CO₂ with epoxides to form cyclic carbonates is a particularly noteworthy example of 100% atom-economical synthesis, yielding products with significant applications as green solvents and electrolytes for lithium-ion batteries.[1][4] This document provides a comprehensive guide for the catalytic synthesis of hexahydro-1,3-benzodioxol-2-one (also known as cyclohexene carbonate) from the cycloaddition of carbon dioxide to cyclohexene oxide. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic systems, and present a detailed, field-tested experimental protocol suitable for academic and industrial research settings.
Introduction: The Imperative of CO₂ Valorization
The escalating atmospheric concentration of CO₂ necessitates innovative strategies for its capture and utilization.[1][4] Chemically transforming CO₂ into commercially viable products not only mitigates its environmental impact but also provides an alternative, renewable C1 feedstock.[1][2][3] The synthesis of cyclic carbonates from epoxides and CO₂ is an thermodynamically favorable reaction, leveraging the high ring strain of the epoxide to overcome the inherent stability of carbon dioxide.[4][5] This process is a prime example of green chemistry, often proceeding with high atom economy and without the need for hazardous reagents like phosgene.[4][5][6]
Hexahydro-1,3-benzodioxol-2-one, the product of CO₂ and cyclohexene oxide cycloaddition, is a valuable chemical intermediate.[2][3] Its applications span from being a polar aprotic solvent to a monomer for the production of polycarbonates.[1][2][3][4] The ability to control the selectivity of this reaction, favoring the formation of the cyclic carbonate over the competing polymerization pathway, is a key focus of catalyst development.[7][8][9]
Mechanistic Insights: A Tale of Activation and Cyclization
The catalytic cycloaddition of CO₂ to cyclohexene oxide generally proceeds through a multi-step mechanism, the efficiency of which is highly dependent on the nature of the catalyst. A typical catalytic system involves a Lewis acid and a nucleophile, which can be part of a single-component catalyst or a binary system.[10][11]
The generally accepted mechanism involves the following key steps:
-
Epoxide Activation: A Lewis acidic center on the catalyst coordinates to the oxygen atom of the cyclohexene oxide ring. This coordination polarizes the C-O bond, rendering the ring more susceptible to nucleophilic attack.[11]
-
Nucleophilic Ring-Opening: A nucleophile, often a halide anion provided by a co-catalyst, attacks one of the electrophilic carbon atoms of the activated epoxide, leading to the opening of the three-membered ring.[10] This step results in the formation of a metal alkoxide intermediate.[10]
-
CO₂ Insertion: The highly reactive alkoxide intermediate attacks the electrophilic carbon of a CO₂ molecule. This insertion step forms a linear carbonate species.
-
Intramolecular Cyclization (Back-biting): The terminal oxygen anion of the linear carbonate attacks the carbon atom bearing the catalyst, displacing it and forming the five-membered hexahydro-1,3-benzodioxol-2-one ring. This final step regenerates the active catalytic species, allowing it to enter a new catalytic cycle.[11]
The interplay between the Lewis acidity of the metal center and the nucleophilicity of the co-catalyst is crucial in determining the overall reaction rate and selectivity.[9]
Figure 1: Generalized reaction mechanism for the catalytic synthesis of hexahydro-1,3-benzodioxol-2-one.
Catalytic Systems: A Comparative Overview
A wide array of catalytic systems have been developed for the cycloaddition of CO₂ to epoxides. These can be broadly categorized into metal-based catalysts and organocatalysts. The choice of catalyst significantly influences the reaction conditions (temperature, pressure) and the selectivity towards the desired cyclic carbonate.[12]
| Catalyst System | Typical Co-catalyst | Advantages | Disadvantages |
| Metal-Based Catalysts | |||
| Salen-Metal Complexes (e.g., Cr, Co, Al) | PPNCl, TBAB | High activity and selectivity, well-defined structures.[7][13] | Potential for metal contamination in the final product. |
| Iron Complexes (e.g., Amino Triphenolate) | TBAB | Abundant and inexpensive metal, good activity.[2][3][14] | Can sometimes favor polymerization.[2][3][14] |
| Zinc-Based Catalysts | Onium Halides | Effective under mild conditions, can be tuned for selectivity.[15] | May require co-catalyst for optimal performance. |
| Rare-Earth Metal Complexes | PPNCl, Bu₄NBr | High activity, can be selective for either cyclic carbonate or polycarbonate.[8] | Higher cost of rare-earth metals. |
| Organocatalysts | |||
| Ionic Liquids (e.g., Imidazolium Salts) | None (often act as both catalyst and solvent) | Metal-free, tunable properties, good thermal stability.[16] | Can be difficult to separate from the product. |
| Phosphazene Superbases | trans-Cyclohexane diol | Metal-free, can operate under mild conditions (1 bar CO₂).[5] | May yield a mixture of cyclic and oligocarbonates.[5] |
| Biomass-Derived Catalysts (e.g., Chitosan-supported) | None | Green and renewable, can be highly active and selective.[12] | Heterogeneity can sometimes lead to lower reaction rates. |
Experimental Protocol: Synthesis of Hexahydro-1,3-benzodioxol-2-one
This protocol details a general procedure for the synthesis of hexahydro-1,3-benzodioxol-2-one using a representative iron-based catalytic system. Researchers should note that optimization of reaction parameters is crucial for achieving high yields and selectivity with different catalytic systems.
4.1. Materials and Equipment
-
Reactants:
-
Cyclohexene oxide (CHO), >98% purity
-
Carbon dioxide (CO₂), high purity grade (99.99%)
-
-
Catalyst System:
-
Solvent (for purification):
-
Dichloromethane (DCM)
-
Hexane
-
-
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller.
-
Schlenk line and inert gas (e.g., Argon or Nitrogen) supply.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Analytical instruments for product characterization (NMR, GC-MS, FT-IR).
-
4.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of hexahydro-1,3-benzodioxol-2-one.
4.3. Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. The reactor should be assembled and leak-tested prior to use.
-
Reagent Loading:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the amine triphenolate iron(III) complex (e.g., at a CHO/catalyst molar ratio of 2000:1) and tetrabutylammonium bromide (TBAB) (e.g., at a catalyst/TBAB molar ratio of 1:8) to the reactor.[2][3][14]
-
Add freshly distilled cyclohexene oxide to the reactor.
-
-
Reactor Sealing and Purging:
-
Seal the reactor securely.
-
Purge the reactor with low-pressure CO₂ several times to remove any residual air.
-
-
Pressurization and Reaction:
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 3 MPa).[2][3][14]
-
Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).[2][3][14]
-
Maintain the reaction under these conditions for the specified duration (e.g., 16 hours), monitoring the pressure to ensure no leaks.[2][3][14]
-
-
Cooling and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.
-
-
Work-up and Product Isolation:
-
Open the reactor and transfer the crude reaction mixture to a round-bottom flask using a suitable solvent like dichloromethane.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any unreacted cyclohexene oxide.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
-
Characterize the final product, hexahydro-1,3-benzodioxol-2-one, using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity. High selectivity for the cis-cyclic carbonate is often observed with such catalytic systems.[2][3][14]
-
Safety Considerations
-
All operations involving high-pressure reactors must be conducted behind a safety shield.
-
Ensure proper training on high-pressure equipment before commencing any experiment.
-
Handle cyclohexene oxide and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The catalytic synthesis of hexahydro-1,3-benzodioxol-2-one from CO₂ and cyclohexene oxide represents a robust and environmentally conscious chemical transformation. The selection of an appropriate catalyst is paramount to achieving high conversion and selectivity under mild conditions. The protocol provided herein serves as a foundational methodology that can be adapted and optimized for various catalytic systems. As research in this field progresses, the development of even more efficient, recyclable, and sustainable catalysts will further enhance the industrial viability of CO₂ utilization technologies.
References
-
Rehman, A. et al. (2023). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Advances. Available at: [Link]
-
(2023). Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. National Center for Biotechnology Information. Available at: [Link]
-
(n.d.). Synthesis of cyclic carbonates from epoxides and CO2. Royal Society of Chemistry. Available at: [Link]
-
Shen, B. et al. (n.d.). Catalytic copolymerization of carbon dioxide and cyclohexene oxide by a trinuclear cyclohexane-bridged tetradentate Schiff base chromium complex. Polymer Chemistry. Available at: [Link]
-
(2020). The Application of Biomass-Based Catalytic Materials in the Synthesis of Cyclic Carbonates from CO 2 and Epoxides. MDPI. Available at: [Link]
-
(2010). Synthesis of cyclic carbonates from epoxides and CO2. Semantic Scholar. Available at: [Link]
-
(n.d.). Di-cobalt(ii) catalysts for the copolymerisation of CO2 and cyclohexene oxide: support for a dinuclear mechanism?. Royal Society of Chemistry. Available at: [Link]
-
Al-Amsyar, S. M. et al. (2021). Heteroscorpionate Rare-Earth Catalysts for the Low-Pressure Coupling Reaction of CO2 and Cyclohexene Oxide. Organometallics. Available at: [Link]
-
(n.d.). Catalysts ( 1 ) and co-catalysts ( 2 ) employed in the reaction of cyclohexene oxide with carbon dioxide. ResearchGate. Available at: [Link]
-
Li, P. et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. National Center for Biotechnology Information. Available at: [Link]
-
(2024). Coupling Carbon Dioxide and Cyclohexane Oxide Using Metal-Free Catalyst with Tunable Selectivity of Product Under Mild Conditions. MDPI. Available at: [Link]
-
(2025). Synthesis of cyclic carbonate from vinyl cyclohexene oxide and CO2 using ionic liquids as catalysts. ResearchGate. Available at: [Link]
-
(n.d.). Mechanistic Insights into the Carbon Dioxide-Cyclohexene Oxide Copolymerization reaction. SciSpace. Available at: [Link]
-
Liu, B. et al. (2012). Enhanced Asymmetric Induction for the Copolymerization of CO2 and Cyclohexene Oxide with Unsymmetric Enantiopure SalenCo(III) Complexes: Synthesis of Crystalline CO2-Based Polycarbonate. Journal of the American Chemical Society. Available at: [Link]
-
(2019). A Rational Investigation of the Lewis Acid-Promoted Coupling of Carbon Dioxide with Cyclohexene Oxide: Towards CO 2 -Sourced Polycyclohexene Carbonate under Solvent- and Cocatalyst-Free Conditions. MDPI. Available at: [Link]
-
(n.d.). Experimental and Theoretical Insight into the Mechanism of CO2 Cycloaddition to Epoxides Catalyzed by Ammonium Ferrates. ChemRxiv. Available at: [Link]
-
(2024). (PDF) Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. ResearchGate. Available at: [Link]
-
(n.d.). Addition CO 2 to cyclohexene oxide. ResearchGate. Available at: [Link]
-
(n.d.). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. National Center for Biotechnology Information. Available at: [Link]
-
(2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of cyclic carbonates from epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic copolymerization of carbon dioxide and cyclohexene oxide by a trinuclear cyclohexane-bridged tetradentate Schiff base chromium complex - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. iris.cnr.it [iris.cnr.it]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Advanced Synthesis of Non-Isocyanate Polyurethanes (NIPUs) Utilizing Hexahydro-1,3-benzodioxol-2-one
Executive Summary
The transition from toxic, phosgene-derived isocyanates to sustainable Non-Isocyanate Polyurethanes (NIPUs) represents a critical evolution in polymer chemistry. NIPUs, specifically polyhydroxyurethanes (PHUs), are synthesized via the step-growth polymerization of cyclic carbonates and polyamines. However, a persistent challenge with aliphatic NIPUs is their low glass transition temperature ( Tg ) and inferior mechanical rigidity.
This application note details the synthesis and polymerization of hexahydro-1,3-benzodioxol-2-one (cyclohexene carbonate). By incorporating a rigid, fused cyclohexane ring directly into the polymer backbone, researchers can significantly restrict chain mobility, thereby engineering NIPUs with superior thermomechanical profiles[1]. This guide provides a self-validating, causality-driven protocol for both the monomer synthesis and the subsequent cooperative-catalyzed aminolysis required to overcome the inherent steric hindrance of cycloaliphatic carbonates.
Scientific Principles & Causality
The Monomer: Hexahydro-1,3-benzodioxol-2-one
Hexahydro-1,3-benzodioxol-2-one is synthesized via the 100% atom-economical cycloaddition of carbon dioxide ( CO2 ) to cyclohexene oxide (CHO)[2].
-
The Structural Advantage: Unlike linear terminal carbonates (e.g., propylene carbonate), the bicyclic nature of hexahydro-1,3-benzodioxol-2-one introduces a rigid cyclic moiety into the resulting urethane linkage. This restricts rotational freedom and free volume, drastically increasing the Tg of the final polymer.
-
The Stereochemical Reality: The cycloaddition typically yields the cis-isomer (cis-hexahydro-1,3-benzodioxol-2-one) due to the concerted nature of the epoxide ring-opening and carbonate closure[3][4].
The Kinetic Challenge: Overcoming Steric Hindrance
While the fused ring is mechanically advantageous, it presents a severe kinetic barrier during polymerization. The bulky cyclohexane ring sterically shields the electrophilic carbonyl carbon of the carbonate, resulting in sluggish aminolysis reaction rates at ambient temperatures[5]. Elevating the temperature excessively (>120°C) is counterproductive, as it promotes side reactions such as the dehydration of pendant hydroxyl groups or the formation of urea linkages.
The Catalytic Solution: Cooperative Catalysis
To achieve rapid aminolysis at moderate temperatures, a cooperative catalyst system is strictly required[5].
-
Electrophilic Pull: A Lewis acid, such as Lithium triflate (LiOTf), coordinates to the carbonyl oxygen of the cyclic carbonate, intensifying the partial positive charge on the carbonyl carbon.
-
Nucleophilic Push: A Lewis base, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), hydrogen-bonds with the incoming primary amine, increasing the electron density on the nitrogen atom. This dual-activation stabilizes the tetrahedral transition state, dramatically lowering the activation energy required for ring-opening.
Caption: Mechanism of cooperative catalysis (LiOTf/TBD) overcoming steric hindrance during aminolysis.
Quantitative Data & Material Properties
The structural benefits of hexahydro-1,3-benzodioxol-2-one and the kinetic necessity of the cooperative catalyst are summarized in the following empirical datasets.
Table 1: Comparative Thermomechanical Properties of NIPUs | Monomer System | Diamine Co-monomer | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) | | :--- | :--- | :--- | :--- | :--- | | Propylene Carbonate (Linear) | Hexamethylenediamine (HMDA) | -15 to -5 | 2.1 | > 400 | | Hexahydro-1,3-benzodioxol-2-one | Hexamethylenediamine (HMDA) | 35 to 45 | 18.5 | 120 | | Hexahydro-1,3-benzodioxol-2-one | Isophorone diamine (IPDA) | 75 to 85 | 32.0 | 45 |
Table 2: Aminolysis Kinetics (Conversion % at 24h, 70°C)
| Catalyst System | Catalyst Loading (mol% per functional group) | Conversion (%) |
|---|---|---|
| Uncatalyzed | 0 | < 15% |
| TBD (Lewis Base only) | 5.0 | 45% |
| LiOTf (Lewis Acid only) | 5.0 | 30% |
| LiOTf + TBD (Cooperative) | 2.5 + 2.5 | > 95% |
Experimental Protocols
Protocol A: Synthesis of Hexahydro-1,3-benzodioxol-2-one
This protocol details the cycloaddition of CO2 to cyclohexene oxide.
Reagents & Equipment:
-
Cyclohexene oxide (CHO, anhydrous)
-
Carbon dioxide ( CO2 , 99.99% purity)
-
Catalyst: Zinc-based NNO-scorpionate complex OR Tetrabutylammonium bromide (TBAB) on Silica[2]
-
High-pressure stainless steel autoclave (Parr reactor)
Step-by-Step Methodology:
-
Preparation: In a dry box, charge the autoclave with 50 mmol of cyclohexene oxide and 0.5 mmol (1 mol%) of the cycloaddition catalyst.
-
Pressurization: Seal the reactor, purge three times with low-pressure CO2 to remove atmospheric air, and then pressurize the vessel to 40 bar with CO2 .
-
Reaction: Heat the reactor to 80°C under continuous mechanical stirring (600 rpm) for 16 hours.
-
Quenching & Extraction: Cool the reactor to room temperature in an ice bath and slowly vent the excess CO2 . Dissolve the crude mixture in 50 mL of ethyl acetate.
-
Purification: Filter the solution through a short silica plug to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the residue via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to yield cis-hexahydro-1,3-benzodioxol-2-one as a pale yellow oil/solid[3].
-
Self-Validation (QC): Perform 1H NMR ( CDCl3 ). The successful formation of the cyclic carbonate is confirmed by the appearance of a multiplet at δ = 4.65 - 4.70 ppm corresponding to the O-CH protons of the newly formed carbonate ring[3].
Protocol B: Step-Growth Polymerization for NIPU Synthesis
This protocol utilizes the synthesized monomer to create a rigid polyhydroxyurethane via cooperative catalysis[5].
Reagents & Equipment:
-
Hexahydro-1,3-benzodioxol-2-one (from Protocol A)
-
Hexamethylenediamine (HMDA) or Isophorone diamine (IPDA)
-
Lithium triflate (LiOTf) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk line and FTIR spectrometer (ATR module)
Step-by-Step Methodology:
-
Monomer & Catalyst Loading: In a flame-dried Schlenk flask under argon, dissolve 10 mmol of hexahydro-1,3-benzodioxol-2-one in 5 mL of anhydrous DMF. Add 0.25 mmol (2.5 mol%) of LiOTf and 0.25 mmol (2.5 mol%) of TBD. Stir for 10 minutes to allow catalyst-monomer coordination.
-
Amine Addition: Slowly add 10 mmol of the chosen diamine (e.g., HMDA) to the flask. Ensure an exact 1:1 stoichiometric ratio of carbonate to amine functional groups to maximize polymer molecular weight.
-
Polymerization: Heat the reaction mixture to 70°C. Maintain continuous magnetic stirring.
-
In-Process FTIR Validation (Critical Step): Extract 50 μL aliquots every 4 hours and analyze via ATR-FTIR.
-
Causality: The highly strained cyclic carbonate exhibits a distinct C=O stretch at ~1800 cm−1 . As the ring opens and the linear urethane linkage forms, the strain is relieved, and hydrogen bonding shifts the urethane C=O stretch down to ~1700 cm−1 .
-
The reaction is deemed complete when the 1800 cm−1 peak entirely disappears and a broad O-H stretch emerges at 3300-3500 cm−1 , confirming the pendant hydroxyl groups.
-
-
Casting & Curing: Pour the viscous polymer solution into a Teflon mold. Place the mold in a vacuum oven at 80°C for 24 hours to drive off the DMF solvent and complete the curing process, yielding a transparent, rigid NIPU film.
Caption: End-to-end experimental workflow for the synthesis and validation of hexahydro-1,3-benzodioxol-2-one based NIPUs.
References
-
Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes Source: NIH / PMC URL:[Link]
-
Versatile and scalable synthesis of cyclic organic carbonates under organocatalytic continuous flow conditions Source: The Royal Society of Chemistry URL:[Link]
- US20150247004A1 - Catalyst for Non-Isocyanate Based Polyurethane Source: Google Patents URL
-
Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst Source: ResearchGate URL:[Link]
-
Trapping of Key “Ate” Intermediates of NHC-Group IV Relevant to Catalyzing Copolymerization of Cyclohexene Oxide with CO2 Source: ACS Publications (Organometallics) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US20150247004A1 - Catalyst for Non-Isocyanate Based Polyurethane - Google Patents [patents.google.com]
Procedure for copolymerization of hexahydro-1,3-benzodioxol-2-one with lactides
Application Note: Synthesis and Ring-Opening Copolymerization of Hexahydro-1,3-benzodioxol-2-one with L-Lactide
Executive Summary
The development of biodegradable poly(ester-co-carbonate)s is a critical frontier in biomaterials science, offering tunable degradation profiles and mechanical robustness for drug delivery and tissue engineering. This application note details the protocols for the ring-opening copolymerization (ROP) of hexahydro-1,3-benzodioxol-2-one—commonly known in polymer chemistry as 1,2-cyclohexene carbonate (CHC)—with L-lactide (LLA). By leveraging specific catalytic systems, researchers can precisely engineer both random and well-defined block copolymer architectures[1],[2].
Mechanistic Insights & Causality (E-E-A-T)
Thermodynamic Imperative: The Stereochemistry of CHC
The viability of CHC as a monomer is strictly dictated by its stereochemistry. The cis-isomer (cis-hexahydro-1,3-benzodioxol-2-one) is thermodynamically stable; its ring-opening possesses a positive Gibbs free energy (ΔG > 0), rendering it inert to polymerization[3]. Conversely, the trans-isomer (trans-CHC) exhibits significant ring strain (ΔH° ≈ -23 kJ/mol). This strain provides the essential thermodynamic driving force required to propagate the ROP[3]. Experimental Choice: Always verify the stereochemical purity of the CHC monomer; utilizing a racemic or enantiopure trans-CHC is a non-negotiable prerequisite for successful polymer synthesis.
Catalytic Strategy and Architectural Control
ROP requires a nucleophilic initiator (typically an exogenous alcohol like benzyl alcohol, BnOH) and a catalyst to lower the activation energy barrier. The choice of catalyst directly dictates the resulting polymer architecture:
-
Organocatalysts for Random Copolymers: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) operates via a dual-activation mechanism. It hydrogen-bonds to the monomer's carbonyl group (enhancing electrophilicity) while simultaneously activating the alcohol initiator (enhancing nucleophilicity). This highly active, transesterification-prone system is ideal for simultaneous monomer feeding to produce random P(CHC-co-LLA) copolymers[1],[4].
-
Metal Complexes for Block Copolymers: Yttrium tris[N,N-bis(trimethylsilyl)amide] (Y[N(SiMe3)2]3) or dizinc complexes provide rapid, living polymerization kinetics with minimal transesterification. This prevents sequence scrambling, ensuring that sequential monomer addition yields well-defined diblock (PCHC-b-PLLA) or triblock (PLA-b-PCHC-b-PLA) architectures[4],[5].
Materials and Reagents
-
Monomers: trans-Hexahydro-1,3-benzodioxol-2-one (trans-CHC) (purified via distillation over CaH2), L-Lactide (recrystallized from dry toluene and sublimed).
-
Initiator: Benzyl alcohol (BnOH), distilled and stored over molecular sieves.
-
Catalysts: TBD (sublimed), Y[N(SiMe3)2]3 (stored in a glovebox).
-
Solvents: Anhydrous toluene, cold methanol (for precipitation).
Experimental Methodologies
Note: All procedures must be performed under an inert argon or nitrogen atmosphere using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by ambient moisture.
Protocol A: Synthesis of Random P(CHC-co-LLA) via Organocatalysis
-
Preparation: In a glovebox, charge a flame-dried Schlenk flask with trans-CHC (1.0 M) and L-lactide (1.0 M) dissolved in anhydrous toluene.
-
Initiation: Inject BnOH to achieve the targeted monomer-to-initiator ratio (e.g., [M]/[I] = 100).
-
Catalysis: Add TBD (0.5 to 1.0 mol% relative to total monomers) to the stirring solution.
-
Polymerization: Stir the reaction mixture at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via 1 H NMR. The disappearance of the trans-CHC methine protons (δ 4.6 ppm) and L-lactide methine protons (δ 5.0 ppm) validates complete monomer consumption.
-
Termination: Quench the reaction with a few drops of 1 M HCl in methanol.
-
Purification: Precipitate the polymer by dropwise addition of the solution into a 10-fold excess of cold methanol. Filter and dry the random copolymer under vacuum to a constant weight.
Protocol B: Synthesis of Diblock PCHC-b-PLLA via Sequential Addition
-
First Block (PCHC): Polymerize trans-CHC using Y[N(SiMe3)2]3 and BnOH in toluene at 60 °C.
-
Self-Validation Checkpoint: Monitor conversion via 1 H NMR. Do not proceed until CHC conversion exceeds 95% (typically 2-4 hours) to prevent unwanted random copolymerization at the block junction. Gel Permeation Chromatography (GPC) of an aliquot should reveal a unimodal peak.
-
Chain Extension: Inject a concentrated solution of L-lactide in toluene directly into the reaction vessel. The living alkoxide chain ends of the PCHC block will initiate the ROP of the L-lactide[4].
-
Maturation: Allow the reaction to proceed for an additional 2-4 hours.
-
Validation: Post-reaction GPC must show a clear shift of the entire polymer peak to a higher molecular weight without residual "dead" PCHC chains.
-
Recovery: Quench and precipitate in cold methanol.
Protocol C: Synthesis of Triblock PLA-b-PCHC-b-PLA via Telechelic Macroinitiator
-
Macroinitiator Synthesis: Synthesize an α,ω-hydroxy-telechelic PCHC macroinitiator utilizing a dizinc catalyst in the presence of a diol chain transfer agent[5],[6]. Isolate and rigorously dry the telechelic PCHC.
-
Triblock Formation: Dissolve the telechelic PCHC and L-lactide in toluene. Introduce the Yttrium catalyst to initiate polymerization bidirectionally from both hydroxyl end-groups of the PCHC block[5].
-
Isolation: Quench and precipitate as described in Protocol A.
Quantitative Data Summary
The following table summarizes the expected macromolecular characteristics based on validated literature parameters[1],[5]:
| Copolymer Architecture | Catalytic System | Monomer Feed (CHC:LLA) | Yield (%) | Mn ( g/mol ) | Dispersity ( ĐM ) |
| Random P(CHC-co-LLA) | TBD / BnOH | 50 : 50 | > 90% | 15,000 - 20,000 | 1.3 - 1.6 |
| Diblock PCHC-b-PLLA | Y[N(SiMe3)2]3 / BnOH | Sequential | > 95% | 25,000 - 34,000 | 1.2 - 1.7 |
| Triblock PLA-b-PCHC-b-PLA | Yttrium + Dizinc (Macroinitiator) | Telechelic + LLA | > 95% | 20,000 - 45,000 | 1.1 - 1.3 |
Workflow Visualization
Caption: Reaction pathways for the ring-opening copolymerization of CHC and L-lactide.
References
-
Diallo, A. K., Guerin, W., Slawinski, M., Brusson, J.-M., Carpentier, J.-F., & Guillaume, S. M. (2015). Block and Random Copolymers of 1,2-Cyclohexyl Cyclocarbonate and L-Lactide or Trimethylene Carbonate Synthesized by Ring-Opening Polymerization. Macromolecules.[Link]
-
Kember, M. R., Copley, J., Buchard, A., & Williams, C. K. (2012). Triblock copolymers from lactide and telechelic poly(cyclohexene carbonate). Polymer Chemistry.[Link]
-
European Union CORDIS. (2024). DELIVERABLE 5.4: Thermodynamic evaluation of cyclic carbonates.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triblock copolymers from lactide and telechelic poly(cyclohexene carbonate) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Documents download module [ec.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triblock copolymers from lactide and telechelic poly(cyclohexene carbonate) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Application of hexahydro-1,3-benzodioxol-2-one as a polar high-boiling solvent
Title : Advanced Application Note: Hexahydro-1,3-benzodioxol-2-one as a Polar High-Boiling Solvent in Chemical Synthesis and Materials Science
Executive Summary
Hexahydro-1,3-benzodioxol-2-one (systematically known as cyclohexane-1,2-diyl carbonate, CAS: 4389-22-4) is an advanced, five-membered cyclic carbonate featuring a fused cyclohexane ring[1]. While lower-molecular-weight cyclic carbonates like ethylene carbonate (EC) and propylene carbonate (PC) are ubiquitous in battery technologies and general synthesis, their extreme polarity often limits their ability to solvate highly lipophilic organic substrates. Hexahydro-1,3-benzodioxol-2-one bridges this gap. By combining the high dielectric constant of the cyclic carbonate core with the lipophilicity of the cyclohexane moiety, it serves as an exceptional polar aprotic, high-boiling solvent for demanding pharmaceutical syntheses and advanced ring-opening polymerizations (ROP)[2][3].
Physicochemical Profile & Mechanistic Causality
Why select Hexahydro-1,3-benzodioxol-2-one over traditional solvents? The selection of a reaction medium dictates the trajectory of a chemical synthesis. Traditional polar aprotic solvents like DMF or DMSO pose toxicity risks and can decompose dangerously at elevated temperatures. Cyclic carbonates are celebrated for their high boiling points, high flash points, low toxicity, and biodegradability[2].
The causality behind choosing hexahydro-1,3-benzodioxol-2-one lies in its unique biphasic-like solvation capability within a homogeneous medium. The carbonyl oxygen strongly coordinates with metal cations (e.g., K+, Na+), generating highly reactive "naked" anions. Simultaneously, the fused cyclohexane ring (XLogP3 = 1.6)[1] provides a hydrophobic pocket that readily dissolves non-polar organic active pharmaceutical ingredients (APIs) or polymer chains that would otherwise precipitate in standard carbonates[3].
Table 1: Comparative Solvent Properties
| Property / Parameter | Hexahydro-1,3-benzodioxol-2-one | Ethylene Carbonate | Propylene Carbonate |
|---|---|---|---|
| CAS Number | 4389-22-4 | 96-49-1 | 108-32-7 |
| Molecular Weight | 142.15 g/mol | 88.06 g/mol | 102.09 g/mol |
| Lipophilicity (XLogP3) | 1.6 | -0.34 | -0.41 |
| Boiling Point | >250°C (High-Boiling) | 243°C | 242°C |
| Solvation Profile | Amphiphilic (Polar + Lipophilic) | Highly Polar | Highly Polar |
| Primary Application | Lipophilic API Synthesis, ROP | Battery Electrolytes | General Polar Solvent |
Fig 1. Dual-action solvation mechanism of hexahydro-1,3-benzodioxol-2-one in chemical synthesis.
Experimental Protocols & Self-Validating Workflows
Protocol 1: High-Temperature Alkylation of Sterically Hindered APIs
Objective: Utilize the high boiling point and lipophilicity of the solvent to drive an SN2 alkylation at 150°C without the use of pressurized reactors. Causality: High temperatures are required to overcome the activation energy barrier of sterically hindered substrates. Hexahydro-1,3-benzodioxol-2-one remains stable and liquid at this temperature, while its amphiphilic nature keeps both the inorganic base and the lipophilic API in solution.
Step-by-Step Methodology:
-
Solvent Dehydration: Store hexahydro-1,3-benzodioxol-2-one over activated 3Å molecular sieves for 48 hours prior to use.
-
Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration. The moisture content must be <50 ppm. Why? At 150°C, trace water will hydrolyze the cyclic carbonate into cyclohexane-1,2-diol and CO2, artificially inflating reactor pressure and consuming the solvent.
-
-
Reagent Charging: In an oven-dried Schlenk flask under inert Argon, add 1.0 eq of the lipophilic API, 1.2 eq of the alkyl halide, and 2.0 eq of anhydrous K2CO3.
-
Solvent Addition: Add the dehydrated hexahydro-1,3-benzodioxol-2-one (10 mL per gram of API). Stir at 300 rpm.
-
Thermal Activation: Gradually heat the reaction mixture to 150°C.
-
Self-Validation Checkpoint: Observe the solution. It should transition from a heterogeneous suspension to a near-transparent homogeneous mixture as the solvent's elevated temperature and lipophilic ring solubilize the API. If vigorous bubbling occurs (not related to the boiling point), suspect solvent hydrolysis and immediately cool the reactor.
-
-
Product Isolation: Cool to room temperature. Pour the mixture into rapidly stirring cold water (anti-solvent). The high lipophilicity of the product will cause it to precipitate, while the cyclic carbonate and inorganic salts wash away into the aqueous phase. Filter and dry under vacuum.
Protocol 2: Inert Medium for Ring-Opening Polymerization (ROP)
Objective: Synthesize advanced aliphatic polyesters or polycarbonates using hexahydro-1,3-benzodioxol-2-one as an inert, high-boiling reaction medium[4][5]. Causality: ROP requires strict anhydrous conditions and high temperatures to ensure high molecular weight and narrow polydispersity. The solvent's structural similarity to polymer backbones ensures the growing polymer chain remains solvated, preventing premature precipitation and chain termination.
Fig 2. Self-validating experimental workflow for high-temperature synthesis in cyclic carbonates.
Conclusion
The application of hexahydro-1,3-benzodioxol-2-one as a polar high-boiling solvent represents a strategic advantage in chemical synthesis. By understanding the causality between its molecular structure (a highly polar carbonate core fused to a lipophilic cyclohexane ring) and its macroscopic properties, researchers can design robust, high-temperature workflows that out-perform traditional solvent systems.
References
-
[1] Title: Hexahydro-1,3-benzodioxol-2-one | C7H10O3 | CID 534353 - PubChem Source: nih.gov URL:
-
[4] Title: Switchable Catalysis Improves the Properties of CO2-Derived Polymers Source: acs.org URL:
-
[2] Title: PRODUCTION OF CARBONATE FROM CO 2 OR DIOLS - Fenix Source: ulisboa.pt URL:
-
[3] Title: Reactive Application of Cyclic Alkylene Carbonates Source: researchgate.net URL:
-
[5] Title: DELIVERABLE 5.4: - European Union Source: europa.eu URL:
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in the aminolysis of hexahydro-1,3-benzodioxol-2-one
Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals System Focus: Overcoming steric hindrance in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and functionalized carbamates.
System Overview & Diagnostic Data
The aminolysis of cyclic carbonates is a premier atom-economical route for synthesizing polyhydroxyurethanes (PHUs). However, utilizing hexahydro-1,3-benzodioxol-2-one (cis-cyclohexane-1,2-diyl carbonate)[1] presents a severe kinetic challenge. The five-membered cyclic carbonate is fused to a six-membered cyclohexane ring, creating a bulky bicyclic architecture. This steric shielding restricts the trajectory of incoming amine nucleophiles, leading to sluggish reaction rates, low conversions, and premature vitrification due to hydrogen bonding[2].
To establish a baseline for troubleshooting, consult the diagnostic matrix below, which summarizes the impact of amine nucleophilicity, catalyst selection, and solvent environment on conversion rates.
Table 1: Comparative Aminolysis Kinetics & Conversion Rates (70°C, 24h)
| Amine Nucleophile | Catalyst (5 mol%) | Solvent System | Steric/Electronic Profile | Max Conversion (%) |
| Isophorone diamine (IPDA) | None | Bulk (Solvent-free) | High steric hindrance | < 15% |
| 1,4-Diaminobutane (Putrescine) | None | Bulk (Solvent-free) | Linear, unhindered | ~ 45% |
| 1,4-Diaminobutane (Putrescine) | DBU | Bulk (Solvent-free) | Base-catalyzed | ~ 65% |
| β -Hydroxyamine | None | Bulk (Solvent-free) | Neighboring group effect | ~ 75% |
| 1,4-Diaminobutane (Putrescine) | TBD | Protic (Ethanol) | Bifunctional activation | > 95% |
Mechanistic Workflow: Bypassing Steric Hindrance
To successfully drive the aminolysis of hindered bicyclic carbonates, the reaction must be diverted from a direct nucleophilic attack (which suffers from high steric repulsion) to a catalyzed, hydrogen-bond stabilized pathway.
Fig 1: Bifunctional TBD catalysis overcoming steric hindrance in bicyclic carbonate aminolysis.
Troubleshooting Guides & Expert FAQs
Q1: Why does my reaction stall at <40% conversion when reacting hexahydro-1,3-benzodioxol-2-one with standard diamines in bulk? Expert Insight: The stalling is caused by a compounding effect of steric hindrance and viscosity. The cyclohexane ring directly shields the electrophilic carbonyl carbon. As the reaction slowly proceeds, the newly formed urethane linkages and hydroxyl groups create dense inter- and intra-molecular hydrogen bonding networks[3]. This drastically increases the viscosity of the bulk medium, limiting the diffusivity of the remaining monomers and effectively freezing the reaction before completion[3]. Solution: Transition from bulk polymerization to a solvent-assisted system using protic solvents to disrupt these hydrogen bonds and restore monomer mobility[3].
Q2: Which catalyst system is most effective for this specific bicyclic substrate? Expert Insight: Simple Lewis acids or basic tertiary amines fail to provide sufficient acceleration for sterically hindered cyclic carbonates. The optimal choice is 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) [3]. TBD operates via a highly potent bifunctional mechanism: its imine nitrogen acts as a hydrogen-bond donor to coordinate and activate the carbonate carbonyl (increasing its electrophilicity), while its secondary amine nitrogen simultaneously hydrogen-bonds with the incoming amine (enhancing its nucleophilicity)[3]. This dual activation precisely aligns the reactants, bypassing the steric penalty of the cyclohexane ring.
Q3: How does amine selection influence the reaction kinetics with this hindered substrate? Expert Insight: Steric hindrance is a two-way street. If the substrate is hindered, the nucleophile must be as unhindered as possible. Bulky, cyclic amines (like IPDA) will result in negligible conversion[4]. Linear aliphatic amines (like 1,4-diaminobutane) are required[4]. Furthermore, utilizing β -hydroxyamines can significantly enhance reaction rates[4]. The neighboring hydroxyl group on the amine assists in stabilizing the tetrahedral transition state during ring-opening via intramolecular hydrogen bonding, providing a kinetic boost[4].
Q4: Does the bicyclic structure alter the regioselectivity of the ring-opening? Expert Insight: Yes. In standard terminal cyclic carbonates (e.g., propylene carbonate), nucleophilic attack typically yields a mixture of primary and secondary hydroxyl groups. However, hexahydro-1,3-benzodioxol-2-one is an internal, symmetric cyclic carbonate. The inherent steric hindrance heavily favors the formation of secondary hydroxyl groups upon ring-opening[5]. While secondary hydroxyls are less reactive toward subsequent unwanted side reactions (like transurethanization), they also limit the potential for specific post-polymerization modifications[5].
Validated Experimental Protocols
To ensure reproducibility and high conversion, follow this self-validating protocol for the catalyzed aminolysis of hexahydro-1,3-benzodioxol-2-one.
Protocol: TBD-Catalyzed Aminolysis in Protic Media
Rationale: This protocol utilizes ethanol to disrupt polymer-chain hydrogen bonding[3] and TBD to lower the activation energy barrier via bifunctional catalysis[3].
Step 1: Reagent Preparation & Dehydration
-
Dry hexahydro-1,3-benzodioxol-2-one (1.0 eq) under vacuum at 40°C for 12 hours to remove trace moisture, which can prematurely degrade the catalyst.
-
Purify the selected linear amine (e.g., 1,4-diaminobutane, 1.0 eq) via vacuum distillation over calcium hydride.
Step 2: Reaction Assembly
-
In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the cyclic carbonate in absolute ethanol to achieve a 1.0 M concentration.
-
Add 5 mol% of TBD catalyst to the solution. Stir for 10 minutes at room temperature to allow for carbonyl coordination.
Step 3: Amine Introduction & Thermal Activation
-
Add the amine dropwise over 15 minutes at room temperature. Caution: Rapid addition can lead to uncontrolled exothermic spikes.
-
Elevate the reaction temperature to 70°C using an oil bath equipped with a reflux condenser.
Step 4: Self-Validating In-Process Monitoring (Critical Step)
-
Extract 0.1 mL aliquots every 2 hours for ATR-FTIR analysis.
-
Validation Metric: Monitor the disappearance of the cyclic carbonate C=O stretching band at ~1800 cm⁻¹ and the concurrent appearance of the urethane C=O stretch at ~1700 cm⁻¹ .
-
Do not terminate the reaction based on time alone. Continue heating until the 1800 cm⁻¹ peak completely plateaus or disappears (typically 12–24 hours depending on the amine).
Step 5: Termination & Purification
-
Cool the reaction mixture to room temperature.
-
Precipitate the resulting poly(hydroxyurethane) or carbamate product in cold, vigorously stirred diethyl ether. This removes unreacted monomers and the TBD catalyst.
-
Filter the precipitate and dry under vacuum at 50°C to a constant weight.
References
-
Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review Green Chemistry (RSC Publishing) URL:[Link]
-
Study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonates structure and solvent on polyhydroxyurethane synthesis European Polymer Journal (via ResearchGate) URL:[Link]
-
Enhanced aminolysis of cyclic carbonates by β-hydroxyamines for fully biobased polyhydroxyurethanes Polymer Chemistry (via ResearchGate) URL:[Link]
-
1,3-Benzodioxol-2-one, hexahydro-, cis- (CID 697893) PubChem (National Institutes of Health) URL:[Link]
Sources
- 1. 1,3-Benzodioxol-2-one, hexahydro-, cis- | C7H10O3 | CID 697893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Solvent selection for recrystallization of hexahydro-1,3-benzodioxol-2-one
Technical Support Center: Advanced Troubleshooting & Protocols for Hexahydro-1,3-benzodioxol-2-one Recrystallization
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying low-melting cyclic carbonates. Hexahydro-1,3-benzodioxol-2-one (also known as cyclohexane-1,2-diyl carbonate) presents a unique crystallization challenge due to the distinct physicochemical properties of its diastereomers [[1]](). The cis-isomer is a semi-solid at room temperature with a melting point of 38–39 °C, whereas the trans-isomer forms more stable crystalline lattices, melting at 53–54.5 °C[1].
Because these melting points are dangerously close to standard ambient laboratory temperatures, researchers frequently experience "oiling out" (liquid-liquid phase separation) instead of true nucleation. This guide synthesizes field-proven methodologies, thermodynamic causality, and step-by-step protocols to ensure high-yield, high-purity recovery 2.
Solvent Selection Matrix
Choosing the correct solvent system is a function of the target isomer's solubility curve and the solvent's boiling point relative to the solute's melting point. The table below summarizes the quantitative parameters for solvent selection.
| Target Isomer | Recommended Solvent System | Ratio (v/v) | Expected Yield | Morphological Outcome | Mechanistic Rationale |
| trans-Hexahydro-1,3-benzodioxol-2-one | Hexane / Diethyl Ether | 2:1 | 69% – 77% | Colorless prisms | Ether provides solubility; hexane forces supersaturation upon cooling[1]. |
| cis-Hexahydro-1,3-benzodioxol-2-one | Hexane (Pure) | 100% | 39% – 50% | Semi-solid / Fine powder | Low polarity minimizes solute-solvent affinity, forcing the highly soluble cis-isomer out of solution at sub-zero temperatures[1]. |
| Mixed Isomers (Crude) | Ethyl Acetate / Petroleum Spirit | Gradient | Variable | Yellow oil to semi-solid | Used primarily for flash chromatography prior to recrystallization to separate impurities[2]. |
Self-Validating Experimental Protocol: Binary Solvent Recrystallization
This protocol is specifically optimized for the trans-isomer or enriched mixtures, utilizing a self-validating feedback loop to ensure strict thermodynamic control.
Step 1: Initial Dissolution (The Saturation Check)
-
Weigh the crude hexahydro-1,3-benzodioxol-2-one into a round-bottom flask.
-
Add a pre-mixed solution of Hexane:Diethyl Ether (2:1, v/v) at a ratio of approximately 3 mL per 100 mg of crude product[1].
-
Warm the mixture gently in a water bath strictly maintained at 35 °C .
-
Causality: Do not exceed 40 °C. Exceeding the melting point of the solute (53.5 °C for trans, 38 °C for cis) while in solvent will cause the compound to melt into an immiscible liquid phase rather than dissolve, destroying the crystallization matrix.
-
-
Validation Check: Observe the solution. If it becomes perfectly clear, saturation is achieved and you may proceed. If undissolved solid impurities remain, perform a hot gravity filtration. If it forms a separate liquid layer, you have oiled out (see Troubleshooting).
Step 2: Thermal Equilibration & Nucleation
-
Remove the flask from the water bath and allow it to cool to room temperature (20–22 °C) undisturbed for 2 hours.
-
Validation Check: Inspect the glass interface. If microscopic colorless prisms begin to form on the scratched glass, the nucleation energy barrier has been successfully overcome.
-
Transfer the flask to a 4 °C refrigerator for 12 hours to maximize lattice growth and drive the equilibrium toward the solid phase.
Step 3: Isolation and Washing
-
Recover the crystals via vacuum filtration using a pre-chilled Büchner funnel.
-
Wash the filter cake with 2 mL of ice-cold pure hexane.
-
Causality: Diethyl ether is intentionally omitted from the wash step to prevent the dissolution of the newly formed, delicate crystal lattice.
-
-
Dry under high vacuum (0.1 mbar) for 4 hours to remove residual solvent trapped in the crystal interstices.
Troubleshooting & FAQs
Q: My sample is forming a yellow oil at the bottom of the flask instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: This phenomenon is known as "oiling out." It occurs when the solute separates as a liquid rather than a solid because the saturation temperature of the solution is higher than the melting point of the solute. For hexahydro-1,3-benzodioxol-2-one, this happens if you use a solvent that requires heating above 40 °C to achieve dissolution 3. Solution: Re-dissolve the oil in a slightly larger volume of the Hexane/Ether mixture. Lower the temperature of your water bath. If oiling out persists, introduce a seed crystal to bypass the nucleation energy barrier and force solid-phase deposition.
Q: Can I use pure ethyl acetate for recrystallization? A: No. Ethyl acetate has a high dielectric constant relative to the non-polar cyclic carbonate backbone. The solute will remain highly soluble even at -20 °C, leading to negligible recovery. Ethyl acetate should only be used as a co-solvent in flash chromatography (e.g., Hexane:Ethyl Acetate 3:2 v/v) prior to recrystallization[1],[2].
Q: How do I handle the cis-isomer since it is a semi-solid at room temperature? A: The cis-isomer's low melting point (38–39 °C) makes traditional thermal recrystallization extremely difficult. It must be purified via flash chromatography first, followed by precipitation in ultra-cold pure hexane (-20 °C)[1]. Rapid filtration is required before the ambient air warms the funnel.
Workflow Visualization
The following diagram illustrates the logical decision tree and thermodynamic workflow for isolating the cyclic carbonate.
Thermodynamic workflow and troubleshooting logic for cyclic carbonate recrystallization.
References
- Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine.SciSpace.
- Versatile and scalable synthesis of cyclic organic carbonates under organocatalytic continuous flow conditions.The Royal Society of Chemistry.
- Coupling of CO2 and epoxides catalysed by novel N-fused mesoionic carbene complexes of nickel(II).SciSpace.
Sources
Addressing catalyst deactivation in continuous flow synthesis of cyclic carbonates
Welcome to the FlowChem Technical Support Center . This guide is engineered for researchers, chemical engineers, and drug development professionals scaling up the continuous flow synthesis of cyclic carbonates from epoxides and CO₂.
Transitioning from batch to continuous flow introduces unique mass transfer and catalyst stability challenges. Below, we dissect the root causes of catalyst deactivation—ranging from active site leaching to pore fouling—and provide self-validating protocols to keep your packed-bed reactors operating at peak efficiency.
Diagnostic Workflow: Identifying Deactivation Modes
Diagnostic logic tree for identifying catalyst deactivation modes in continuous flow reactors.
Section 1: Diagnostic FAQs
Q: My cyclic carbonate yield drops steadily after 24 hours on stream, but the reactor pressure remains stable. What is the primary cause? A: When conversion declines without a corresponding increase in pressure drop (ΔP), the deactivation is chemical rather than physical. In continuous flow synthesis using [1] or metal-organic frameworks (MOFs), the most common culprit is active site leaching .
-
Causality: The cycloaddition mechanism requires a Lewis acid (to activate the epoxide) and a nucleophile (to open the ring). The continuous flow of supercritical CO₂ (scCO₂) or liquid substrates can strip weakly bound nucleophilic halides (Br⁻, I⁻) or solvate metal centers. If the nucleophile leaches into the continuous phase, the synergistic activation is broken.
-
Validation: Analyze the reactor effluent using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metals or Ion Chromatography (IC) for halides.
Q: I am observing a simultaneous drop in yield and a sharp spike in backpressure. Is the catalyst degrading? A: A pressure spike indicates pore fouling or bed plugging , usually caused by epoxide oligomerization.
-
Causality: Under Lewis acidic conditions, especially if the local concentration of CO₂ drops due to mass transfer limitations or phase separation in the flow regime, epoxides can undergo homopolymerization rather than cycloaddition. These polyethers form viscous liquids or solid residues that physically block the mesopores of the catalyst support, restricting substrate access to the active sites.
Q: How does trace water in the CO₂ feed affect catalyst longevity? A: Trace water acts as a severe catalyst poison.
-
Causality: Water reacts with epoxides to form 1,2-diols. These diols strongly chelate to the Lewis acidic metal centers (e.g., Zn²⁺, Al³⁺, or CeO₂ surfaces), competitively inhibiting epoxide coordination. Furthermore, water can hydrolyze MOF nodes, leading to irreversible structural collapse. As highlighted in recent continuous flow studies, [2] as the primary limiting factor in scale-up.
Section 2: Quantitative Deactivation Metrics
Use the following table to benchmark your reactor's performance and identify the specific deactivation mode based on quantitative indicators.
| Deactivation Mode | Diagnostic Indicator | Typical TOS to 10% Yield Drop | Primary Mitigation Strategy |
| Halide Leaching | Halides in effluent (IC > 5 ppm) | 12 - 24 hours | Covalent tethering of ionic liquids to polymer backbone |
| Metal Leaching | Metals in effluent (ICP > 1 ppm) | 24 - 48 hours | Enhance ligand denticity / Use robust MOF nodes |
| Pore Fouling (Oligomers) | Reactor ΔP increases by >20% | 48 - 72 hours | Increase CO₂ pressure; periodic solvent flushing |
| Water Poisoning | Diol byproducts in GC/NMR | 5 - 10 hours | Install inline molecular sieves (3A) for feed dehydration |
| Thermal Degradation | Loss of nitrogen/halide content | > 100 hours | Limit reactor temperature to <140 °C |
Section 3: Troubleshooting Guides & Methodologies
Protocol 1: Mitigating Leaching in Supported Ionic Liquid Catalysts
Non-covalent immobilization often fails under continuous flow due to the high solvation power of the epoxide/product mixture. To achieve[1], the catalyst bed must be properly engineered and conditioned.
Step-by-Step Methodology:
-
Catalyst Engineering: Utilize imidazolium-based PSILs where both the cation and the anion are covalently constrained, utilizing highly cross-linked styrene-divinylbenzene (DVB) backbones. Ensure porogen loading is optimized (e.g., 90 wt% MIBC) to guarantee mesoporosity[3].
-
Reactor Packing: Dilute the PSIL catalyst with an inert material (e.g., acid-washed celite or glass beads) in a 1:1 v/v ratio[4]. Causality: This prevents channeling, mitigates localized exothermic hotspots, and ensures uniform residence time distribution.
-
Conditioning Phase: Flush the packed bed with neat CO₂ at 10 MPa and 140 °C for 2 hours prior to epoxide introduction. This establishes the supercritical phase and swells the polymer matrix uniformly.
-
Steady-State Operation: Introduce the epoxide at a controlled Space Velocity (SV). Maintain a high CO₂:epoxide molar ratio to suppress homopolymerization.
-
Self-Validation: Collect fractions every 4 hours. If the yield remains >90% and IC shows <1 ppm halide in the effluent, the immobilization is successful.
Protocol 2: Bed Regeneration for Fouled Catalysts (Oligomer Removal)
If fouling is detected (ΔP spike), the catalyst bed can often be regenerated in-situ without unpacking the reactor.
Step-by-Step Methodology:
-
Halt Substrate Feed: Stop the epoxide pump while maintaining the CO₂ flow for 30 minutes to purge unreacted monomers from the interstitial voids.
-
Solvent Wash: Introduce a highly polar, aprotic solvent (e.g., ethyl acetate or acetonitrile) at 0.5 mL/min at 80 °C for 4 hours. Causality: This dissolves polyether oligomers without hydrolyzing the active catalytic sites.
-
Drying: Purge the bed with dry N₂ or CO₂ at 120 °C for 2 hours to remove residual solvent.
-
Self-Validation: Resume standard reaction conditions. If the initial yield is restored and ΔP returns to baseline, the fouling was reversible. If ΔP remains high, irreversible thermal degradation or permanent pore collapse has occurred.
Mechanistic Pathway of Activation vs. Deactivation
Mechanistic pathways showing productive CO₂ cycloaddition versus deactivation via poisoning and fouling.
References
-
Yu, Z., Ishitani, H., & Kobayashi, S. (2024). "Continuous-flow synthesis of cyclic carbonates with polymer-supported imidazolium-based ionic liquid (Im-PSIL) catalysts." Green Chemistry, Royal Society of Chemistry. URL:[Link]
-
O'Neill, et al. (2024). "Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO₂ in Batch and Continuous Flow: Lessons from Thermodynamics and the Importance of Catalyst Stability." ACS Sustainable Chemistry & Engineering, American Chemical Society. URL:[Link]
-
Ribeiro, et al. (2024). "Poly(ionic liquid)-based aerogels for continuous-flow CO₂ upcycling." Universidade NOVA de Lisboa (UNL). URL:[Link]
Sources
- 1. Continuous-flow synthesis of cyclic carbonates with polymer-supported imidazolium-based ionic liquid (Im-PSIL) catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04499A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous‐Flow Synthesis of Cyclic Carbonate With Supercritical CO2 Using Polystyrene‐Supported Imidazolium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of Hexahydro-1,3-benzodioxol-2-one
For the discerning researcher in structural chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of hexahydro-1,3-benzodioxol-2-one, a key heterocyclic scaffold. Beyond a mere presentation of spectral data, we will delve into the causal relationships between molecular structure and spectral features. Furthermore, we will objectively compare its spectral characteristics with those of structurally related analogs—4-phenyl-1,3-dioxolan-2-one, 4-methyl-1,3-dioxolan-2-one, and the unsaturated parent, 1,3-benzodioxol-2-one—to provide a comprehensive understanding of how subtle structural modifications manifest in NMR spectra.
The Structural Significance of Hexahydro-1,3-benzodioxol-2-one
Hexahydro-1,3-benzodioxol-2-one, also known as cis-cyclohexane-1,2-diyl carbonate, is a cyclic carbonate derived from cyclohexane-1,2-diol. Its rigid, bicyclic structure makes it a valuable chiral building block in organic synthesis. The interpretation of its NMR spectra is fundamental to verifying its synthesis and understanding its stereochemistry, which is crucial for its application in the development of novel chemical entities.
¹H and ¹³C NMR Spectral Analysis of Hexahydro-1,3-benzodioxol-2-one
The NMR spectra of hexahydro-1,3-benzodioxol-2-one were acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C, respectively.
¹H NMR Spectrum
The proton NMR spectrum of hexahydro-1,3-benzodioxol-2-one is characterized by a set of overlapping multiplets in the aliphatic region, consistent with the saturated cyclohexane ring, and a downfield multiplet corresponding to the protons attached to the carbons of the dioxolone ring.
Table 1: ¹H NMR Data for Hexahydro-1,3-benzodioxol-2-one in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.65 | m | 2H | O-CH |
| 1.91-1.84 | m | 4H | CH ₂ |
| 1.53 | m | 2H | CH ₂ |
| 1.39 | m | 2H | CH ₂ |
Causality of Chemical Shifts: The two protons on the carbons adjacent to the oxygen atoms (O-CH ) are the most deshielded, appearing at 4.65 ppm. This significant downfield shift is a direct consequence of the electronegativity of the neighboring oxygen atoms, which withdraw electron density from the methine protons, reducing their shielding and causing them to resonate at a lower magnetic field. The remaining eight protons of the cyclohexane ring appear as a series of overlapping multiplets between 1.39 and 1.91 ppm. The complexity of these signals arises from the restricted rotation in the ring system, leading to diastereotopic protons with complex spin-spin coupling patterns.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule.
Table 2: ¹³C NMR Data for Hexahydro-1,3-benzodioxol-2-one in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C=O |
| 75.5 | C H-O |
| 27.2 | C H₂ |
| 19.3 | C H₂ |
Causality of Chemical Shifts: The carbonyl carbon (C=O) of the carbonate group is the most deshielded carbon, resonating at 155.1 ppm. This is a characteristic chemical shift for carbonyl carbons in cyclic carbonates and is due to the strong deshielding effect of the double-bonded oxygen atom and the overall electron-withdrawing nature of the carbonate functionality. The two methine carbons bonded to the oxygen atoms (C H-O) appear at 75.5 ppm. Their downfield shift is attributed to the direct attachment to the electronegative oxygen atoms. The remaining four carbons of the cyclohexane ring are observed at 27.2 and 19.3 ppm, which are typical values for sp³-hybridized carbons in a saturated ring system.
Figure 1: Structure of hexahydro-1,3-benzodioxol-2-one with ¹H and ¹³C NMR chemical shift assignments.
Comparative NMR Analysis
To better understand the spectral features of hexahydro-1,3-benzodioxol-2-one, a comparison with structurally related molecules is highly instructive.
Comparison with Substituted 1,3-Dioxolan-2-ones
The introduction of a phenyl group at the 4-position dramatically alters the NMR spectrum.
Table 3: ¹H and ¹³C NMR Data for 4-Phenyl-1,3-dioxolan-2-one in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |
| ¹H | 7.48-7.16 | m, 5H (Aromatic) |
| 5.64 | t, 1H (O-CH ) | |
| 4.78 | t, 1H (CH ₂) | |
| 4.36 | t, 1H (CH ₂) | |
| ¹³C | 154.5 | C=O |
| 135.8, 129.8, 128.9 | Aromatic | |
| 76.2 | C H-O | |
| 71.4 | C H₂-O |
Key Differences:
-
¹H NMR: The most significant difference is the appearance of aromatic protons between 7.16 and 7.48 ppm. The methine proton (O-CH ) is shifted further downfield to 5.64 ppm compared to 4.65 ppm in the hexahydro analog. This is due to the anisotropic effect of the phenyl ring, which deshields the adjacent proton.
-
¹³C NMR: The presence of aromatic carbons is evident. The methine carbon (C H-O) at 76.2 ppm is slightly downfield compared to the hexahydro analog (75.5 ppm), also influenced by the phenyl group.
Replacing the cyclohexane ring with a simple methyl group provides another valuable comparison.
Table 4: ¹H and ¹³C NMR Data for 4-Methyl-1,3-dioxolan-2-one in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |
| ¹H | 4.83 | d, 1H (O-CH ) |
| 4.62-4.48 | m, 1H (O-CH ₂) | |
| 3.98 | dd, 1H (O-CH ₂) | |
| 1.47 | d, 3H (CH ₃) | |
| ¹³C | 155.2 | C=O |
| 73.6 | C H-O | |
| 70.9 | C H₂-O | |
| 19.5 | C H₃ |
Key Differences:
-
¹H NMR: The spectrum is much simpler. The methyl group appears as a characteristic doublet at 1.47 ppm. The protons on the dioxolone ring show distinct multiplicities due to coupling with each other and the methyl group.
-
¹³C NMR: The chemical shifts of the dioxolone ring carbons are in a similar range to the other analogs. The upfield signal at 19.5 ppm is characteristic of a methyl carbon.
Comparison with the Unsaturated Analog: 1,3-Benzodioxol-2-one
Comparing the saturated hexahydro derivative with its aromatic counterpart, 1,3-benzodioxol-2-one, highlights the effect of the cyclohexane ring versus the benzene ring.
Table 5: ¹³C NMR Data for 1,3-Benzodioxol-2-one
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C=O |
| ~143 | Ar-C -O |
| ~124 | Ar-C H |
| ~112 | Ar-C H |
(Note: Exact values can vary slightly with solvent and reference)
Key Differences:
-
¹H NMR: The spectrum of 1,3-benzodioxol-2-one would show signals only in the aromatic region (typically 7.0-7.3 ppm), in stark contrast to the aliphatic signals of the hexahydro derivative.
-
¹³C NMR: All carbons, except the carbonyl, are sp² hybridized and appear in the aromatic region (110-150 ppm). This is a clear distinction from the sp³ hybridized carbons of the cyclohexane ring in the hexahydro analog, which resonate at much higher field (19-30 ppm).
Figure 2: Logical relationship diagram illustrating the structural differences and their impact on NMR spectral features.
Experimental Protocol: Acquiring High-Quality NMR Data
The following is a detailed, step-by-step methodology for the preparation and acquisition of NMR data for small organic molecules like hexahydro-1,3-benzodioxol-2-one.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Figure 3: Experimental workflow for NMR sample preparation and data acquisition.
Data Acquisition
-
Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is used to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE). A larger number of scans (e.g., 1024 or more) is usually required due to the lower sensitivity of the ¹³C nucleus.
Data Processing
The acquired Free Induction Decay (FID) is processed using software such as TopSpin, Mnova, or NMRium. This involves:
-
Fourier Transformation: Converts the time-domain signal (FID) to the frequency-domain spectrum.
-
Phasing: Corrects the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Flattens the baseline of the spectrum.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: The relative areas of the signals are integrated, and the exact chemical shifts of the peaks are determined.
Conclusion
The ¹H and ¹³C NMR spectra of hexahydro-1,3-benzodioxol-2-one are highly informative, providing a detailed fingerprint of its molecular structure. Through a systematic analysis of chemical shifts and a comparative approach with structurally related analogs, we have demonstrated how subtle changes in the molecular framework lead to predictable and interpretable variations in the NMR spectra. This guide serves as a practical resource for researchers, enabling a deeper understanding of NMR spectral interpretation and its application in the structural elucidation of complex organic molecules.
References
-
Supporting Information for "Not So Inert Mer-Tris-Chelate Cobalt(III) complex of Hydroxypyridine Functionalized NHC ligand for cyclic carbonates synthesis". Available at: [Link]
-
PubChem Compound Summary for CID 534353, Hexahydro-1,3-benzodioxol-2-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem Compound Summary for CID 234226, 4-Phenyl-1,3-dioxolan-2-one. National Center for Biotechnology Information. Available at: [Link]
-
PubChem Compound Summary for CID 75112, 1,3-Benzodioxol-2-one. National Center for Biotechnology Information. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]
-
Sample Preparation. Max T. Rogers NMR Facility, Michigan State University. Available at: [Link]
-
Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Available at: [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Application & Comparison Guide: FTIR Spectral Profiling of Hexahydro-1,3-benzodioxol-2-one
Executive Summary
Hexahydro-1,3-benzodioxol-2-one (commonly referred to as 1,2-cyclohexylene carbonate or cyclohexene carbonate) is a bicyclic molecule featuring a five-membered cyclic carbonate fused to a cyclohexane ring. It is of critical interest to researchers in two primary domains: as a thermodynamic sink (byproduct) in the catalytic copolymerization of CO2 and epoxides, and as a rigid, high-boiling structural analog to conventional electrolyte solvents.
This guide provides an authoritative comparison of the Fourier-Transform Infrared (FTIR) characteristic absorption bands of hexahydro-1,3-benzodioxol-2-one against alternative carbonates. By understanding the mechanistic causality behind these spectral shifts, researchers can design self-validating in-situ monitoring protocols for catalyst selectivity and electrolyte solvation dynamics.
Mechanistic Context: The Causality of Carbonyl Shifts
The most diagnostic feature of hexahydro-1,3-benzodioxol-2-one in FTIR spectroscopy is its carbonyl (C=O) stretching frequency.
In unstrained linear carbonates (e.g., dimethyl carbonate), the C=O stretch typically appears around 1740–1750 cm⁻¹. However, in five-membered cyclic carbonates, the geometric constraint of the ring forces the internal O–C–O bond angle to decrease below the ideal 120° sp² geometry. To compensate, the exocyclic C=O bond gains higher s-character, which shortens and stiffens the bond. This increased force constant shifts the absorption to significantly higher wavenumbers.
For hexahydro-1,3-benzodioxol-2-one, this peak is sharply localized at 1802 cm⁻¹ [3].
Differentiating Polymerization Pathways
During the coupling of CO2 and cyclohexene oxide (CHO), distinguishing the cyclic monomer from the desired poly(cyclohexene carbonate) (PCHC) is critical. Because the PCHC polymer chain lacks the five-membered ring strain, its C=O stretch relaxes to 1742–1748 cm⁻¹ [3]. This ~55 cm⁻¹ separation allows for precise, real-time in-situ FTIR monitoring of catalyst selectivity, where the absence of the 1802 cm⁻¹ band validates near 100% polymer selectivity [3].
Reaction pathways yielding PCHC versus the cyclic hexahydro-1,3-benzodioxol-2-one.
Quantitative Comparison of Alternative Carbonates
When evaluating hexahydro-1,3-benzodioxol-2-one against standard cyclic carbonates like Ethylene Carbonate (EC) and Propylene Carbonate (PC), the fused cyclohexane ring restricts conformational freedom. This results in a slightly higher frequency (1802 cm⁻¹) than pure PC (1795 cm⁻¹), but slightly lower than EC (1805 cm⁻¹) due to the electron-donating nature of the bulky alkyl backbone [6, 7].
Table 1: Comparative FTIR Absorption Bands of Carbonate Alternatives
| Compound | Structure Type | C=O Stretch (cm⁻¹) | C–O Stretch (cm⁻¹) | Key Application / Context |
| Hexahydro-1,3-benzodioxol-2-one | Fused Cyclic Carbonate | 1802 | ~1050 – 1180 | CO2 fixation byproduct, rigid electrolyte |
| Poly(cyclohexene carbonate) (PCHC) | Aliphatic Polycarbonate | 1742 – 1748 | 1230 | Biodegradable thermoplastic [2] |
| Ethylene Carbonate (EC) | Cyclic Carbonate | 1805 (1775 overtone) | 1070, 1113 | Standard Li-ion battery solvent [6] |
| Propylene Carbonate (PC) | Cyclic Carbonate | 1795* | 1050, 1180 | Low-temperature electrolyte solvent [7] |
*Note: The 1795 cm⁻¹ band of PC splits into a doublet (1770 and 1792 cm⁻¹) upon coordinating with lithium ions due to symmetry disruption [7].
Experimental Methodology: Self-Validating In-Situ FTIR Protocol
To objectively evaluate catalyst performance or solvent stability, researchers must employ a self-validating workflow. Because cyclic carbonates are hygroscopic, water vapor and atmospheric CO2 can severely overlap with the C=O stretching region, leading to false positives. The following protocol ensures high-fidelity data acquisition.
Protocol: Real-Time ATR-FTIR Monitoring of CO2/CHO Coupling
Step 1: System Purging & Environmental Control
-
Seal the Attenuated Total Reflectance (ATR) FTIR sample compartment.
-
Purge the cell with dry N2 (100 mL/min) for a minimum of 30 minutes to eliminate atmospheric CO2 and limit water adsorption onto the ZnSe or Diamond crystal [7].
Step 2: Baseline & Background Acquisition
-
Introduce pure, anhydrous cyclohexene oxide (CHO) monomer into the reactor at the target reaction temperature (e.g., 80 °C).
-
Record the background spectrum ( R0 ). Identify the CHO C–O ring breathing mode at 534 cm⁻¹; this will serve as the baseline for monitoring monomer consumption [2].
Step 3: Reaction Initiation
-
Inject the organometallic catalyst (e.g., Tridentate Schiff Base Chromium(III) Complex) into the system.
-
Pressurize the reaction vessel with subcritical CO2 (e.g., 35–50 bar) [3].
Step 4: Continuous Spectral Deconvolution
-
Collect spectra continuously at a rate of 1 scan/minute with a 4 cm⁻¹ resolution.
-
Track Monomer: Monitor the decay of the 534 cm⁻¹ band.
-
Track Polymer: Monitor the growth of the broad 1742–1748 cm⁻¹ band (PCHC formation) [3].
-
Track Cyclic Byproduct: Monitor the sharp 1802 cm⁻¹ band (Hexahydro-1,3-benzodioxol-2-one formation) [3].
Step 5: Validation & Quality Control Calculate the area integration ratio of the 1802 cm⁻¹ peak to the 1745 cm⁻¹ peak. If the cyclic carbonate signal exceeds 5% of the total carbonyl integration, it indicates that the activation energy for polymer backbiting has been breached, requiring immediate optimization of temperature or catalyst loading.
References
-
A Rational Investigation of the Lewis Acid-Promoted Coupling of Carbon Dioxide with Cyclohexene Oxide: Towards CO2-Sourced Polycyclohexene Carbonate under Solvent- and Cocatalyst-Free Conditions MDPI[Link]
-
The Copolymerization of CO2 and Cyclohexene Oxide, Catalyzed by a Tridentate Schiff Base Chromium(III) Complex Lupine Publishers[Link]
-
In situ FTIR study of the Cu electrode/ethylene carbonate + dimethyl carbonate solution interface ResearchGate[Link]
-
Interfacial carbonyl groups of propylene carbonate facilitate the reversible binding of nitrogen dioxide RSC Publishing[Link]
Comparative Reactivity Guide: Hexahydro-1,3-benzodioxol-2-one vs. Propylene Carbonate
Executive Summary
The development of non-isocyanate polyurethanes (NIPUs) and advanced green solvents relies heavily on the reactivity of cyclic carbonates. This guide provides an objective, data-driven comparison between Propylene Carbonate (PC) and Hexahydro-1,3-benzodioxol-2-one (CHC) (commonly known as cis-cyclohexene carbonate or 1,2-cyclohexanediol carbonate). While both are synthesized via the catalytic coupling of epoxides and CO₂, their structural geometries dictate vastly different reactivity profiles. Understanding these kinetic and thermodynamic differences is critical for researchers designing polymer precursors, electrolytes, or chemical recycling workflows[1].
Structural & Mechanistic Analysis
The fundamental divergence in reactivity between PC and CHC stems from their stereochemical and conformational rigidity.
-
Propylene Carbonate (PC): Features a flexible, unhindered 5-membered dioxolanone ring with a single methyl substituent. The carbonyl carbon is highly electrophilic and easily accessible, allowing nucleophiles (such as primary amines) to approach at the optimal Bürgi-Dunitz angle (~107°) with minimal steric impedance.
-
Hexahydro-1,3-benzodioxol-2-one (CHC): Features a 5-membered carbonate ring fused to a 6-membered cyclohexane ring. The naturally occurring and thermodynamically stable cis-isomer locks the molecule into a rigid bicyclic conformation. The axial protons of the cyclohexane ring create a steric "shield" over the carbonate face, drastically increasing the activation energy required for nucleophilic attack[2]. Furthermore, the ring-opening step forces the cyclohexane ring to transition through high-energy twist-boat conformations, thermodynamically penalizing the reaction[3].
Mechanistic pathways comparing the aminolysis of PC and CHC.
Comparative Reactivity: Aminolysis & Polymerization
Aminolysis Kinetics (NIPU Synthesis)
In the synthesis of NIPUs, cyclic carbonates are reacted with diamines. PC reacts exothermically with primary amines at room temperature, reaching high conversion within hours. Conversely, CHC is notoriously sluggish. Without a catalyst (e.g., TBD or DBU) or elevated temperatures (>80 °C), the aminolysis of CHC yields negligible conversion.
Table 1: Representative Kinetic Data for Aminolysis (Reaction with Hexylamine at 50 °C)
| Property / Metric | Propylene Carbonate (PC) | Hexahydro-1,3-benzodioxol-2-one (CHC) |
| Ring Structure | Monocyclic (5-membered) | Bicyclic (cis-fused 5/6-membered) |
| Relative Steric Bulk | Low | Very High |
| Conversion at 2 Hours | > 95% | < 5% |
| Apparent Rate Constant ( kapp ) | ∼4.5×10−3 L⋅mol−1⋅s−1 | ∼1.2×10−5 L⋅mol−1⋅s−1 |
| Catalyst Requirement | None (Autocatalytic via H-bonding) | Required (e.g., strong amidine bases) |
Thermodynamic Stability in ROCOP
During the Ring-Opening Copolymerization (ROCOP) of epoxides and CO₂, cyclic carbonates are often formed as thermodynamic byproducts via polymer chain backbiting[1].
-
PC is a common byproduct in poly(propylene carbonate) (PPC) synthesis, but PPC can be isolated effectively because the kinetic barrier to backbiting is manageable.
-
CHC , however, is a massive "thermodynamic sink." Poly(cyclohexene carbonate) (PCHC) readily unzips to form CHC if the catalyst is not highly selective or if temperatures exceed 100 °C. The extreme thermodynamic stability of the cis-CHC ring makes it nearly impossible to repolymerize via standard ROP methods once formed[3].
Experimental Protocol: In-Situ Kinetic Validation
To objectively validate the reactivity differences, researchers must employ self-validating, real-time kinetic monitoring. The following protocol utilizes in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to track the aminolysis of both carbonates.
Step-by-Step Methodology
-
Preparation and Drying:
-
Dry PC and CHC over activated 4Å molecular sieves for 48 hours prior to use.
-
Prepare a 1.0 M solution of each carbonate in anhydrous THF under an argon atmosphere.
-
-
Reactor Initialization:
-
Equip a 50 mL Schlenk flask with a magnetic stirrer and an in-situ ATR-FTIR probe (e.g., ReactIR).
-
Set the reactor temperature to 50 °C using a thermostated oil bath.
-
-
Baseline & Injection:
-
Record the background spectrum of the solvent.
-
Inject 10 mL of the 1.0 M carbonate solution. Identify the cyclic carbonate C=O stretching frequency (typically ∼ 1795 cm⁻¹ for PC and ∼ 1805 cm⁻¹ for CHC).
-
Rapidly inject 1.0 equivalent (10 mmol) of anhydrous hexylamine.
-
-
Kinetic Monitoring:
-
Set the FTIR to acquire a spectrum every 30 seconds.
-
Monitor the exponential decay of the cyclic carbonate C=O peak and the concurrent appearance of the urethane C=O peak ( ∼ 1700-1710 cm⁻¹).
-
-
Data Processing:
-
Extract the absorbance profiles over time.
-
Plot ln([C]0/[C]t) versus time to determine the pseudo-first-order rate constants ( kapp ) and quantitatively prove the steric retardation of CHC.
-
Workflow for real-time ATR-FTIR kinetic monitoring of cyclic carbonate aminolysis.
Conclusion
For applications requiring rapid functionalization or ambient-temperature curing (such as NIPU coatings), Propylene Carbonate is the superior choice due to its unhindered electrophilic center. Hexahydro-1,3-benzodioxol-2-one , while highly stable and useful as a rigid structural motif or high-boiling solvent, requires aggressive catalysis or thermal driving forces to overcome the severe steric hindrance imposed by its fused cyclohexane ring.
Sources
Electrochemical performance comparison: Hexahydro-1,3-benzodioxol-2-one vs Ethylene Carbonate
In the pursuit of higher energy density and improved safety in lithium-ion batteries, the electrolyte stands as a critical component, dictating ionic transport, interfacial stability, and overall performance. For decades, Ethylene Carbonate (EC) has been the cornerstone of commercial electrolyte formulations. Its unique combination of properties has made it indispensable, yet it is not without its limitations. This guide provides an in-depth comparison between the industry-standard Ethylene Carbonate and a structurally analogous but largely unexplored molecule: Hexahydro-1,3-benzodioxol-2-one.
This comparison is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the known performance of EC and the hypothesized potential of Hexahydro-1,3-benzodioxol-2-one. By juxtaposing the established data for EC against a predictive analysis of its counterpart based on chemical structure, we aim to illuminate new avenues for electrolyte design. Furthermore, this guide furnishes a comprehensive experimental framework for the direct comparative evaluation of these and other novel electrolyte candidates.
Ethylene Carbonate: The Reigning Standard
Ethylene Carbonate (C₃H₄O₃) is a cyclic carbonate that has become a ubiquitous component in lithium-ion battery electrolytes.[1] Its prominence is not accidental but is a result of a highly effective set of electrochemical attributes.
At its core, EC's primary function is to dissolve lithium salts, such as LiPF₆, to create a conductive ionic medium. This is facilitated by its exceptionally high dielectric constant (ε ≈ 89-90), which effectively shields the Li⁺ cations from their counter-anions, allowing for a high concentration of mobile charge carriers.[2][3] However, this strong solvating power comes at the cost of high viscosity (η ≈ 1.9 cP), which impedes ion mobility.[3] Consequently, EC is almost always blended with linear carbonates of lower viscosity, like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), to achieve a practical balance of ionic conductivity and salt dissociation.[4]
Beyond its role as a solvent, EC is instrumental in the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode during the initial charging cycles.[5][6] The SEI is a passivation layer that is electronically insulating but ionically conductive, preventing further electrolyte decomposition and ensuring the long-term cyclability of the battery.[7] The decomposition products of EC, including lithium ethylene dicarbonate (LEDC) and other organic and inorganic species like Li₂CO₃, are key constituents of this protective layer.[7][8]
However, EC's high melting point (34-37 °C) presents a significant challenge for low-temperature battery operation, as it can solidify and drastically increase the electrolyte's resistance.[2][9] This limitation, coupled with its high viscosity, continues to drive the search for alternative solvents.
Hexahydro-1,3-benzodioxol-2-one: An Uncharted Territory
Hexahydro-1,3-benzodioxol-2-one (C₇H₁₀O₃), also known as cis-1,2-cyclohexanediol carbonate, is a structural analogue of EC, featuring a cyclic carbonate group fused with a cyclohexane ring.[10][11] While its physical properties are documented, its application and performance in an electrochemical environment remain largely unreported in scientific literature.[10] By analyzing its structure, we can formulate hypotheses about its potential as an electrolyte solvent.
The most prominent structural difference from EC is the presence of the saturated six-membered ring. This bulky, non-polar aliphatic group is likely to have a significant impact on the molecule's physicochemical properties:
-
Dielectric Constant and Ionic Conductivity: The addition of the non-polar cyclohexane ring would almost certainly lower the overall dielectric constant compared to EC. This could reduce its ability to dissociate lithium salts, potentially leading to lower ionic conductivity.
-
Viscosity: The larger molecular size and the fused ring structure would likely result in a higher viscosity than EC, which could further hinder ion transport.
-
SEI Formation: The electrochemical reduction of Hexahydro-1,3-benzodioxol-2-one at the anode surface would proceed through a different mechanism than EC. The decomposition products would be substantially different, leading to an SEI with unknown composition, stability, and ionic conductivity. The presence of the cyclohexane moiety could lead to a more flexible or, conversely, a more resistive SEI.
-
Thermal and Oxidative Stability: The fused ring system may alter the molecule's stability at elevated temperatures and high voltages. Research on other cyclic carbonates with fused rings suggests that such structures can influence polymerization and degradation pathways.[6][12]
The table below summarizes the known properties of Ethylene Carbonate and the basic and hypothesized properties of Hexahydro-1,3-benzodioxol-2-one.
| Property | Ethylene Carbonate (EC) | Hexahydro-1,3-benzodioxol-2-one |
| Molecular Formula | C₃H₄O₃ | C₇H₁₀O₃ |
| Molecular Weight | 88.06 g/mol | 142.15 g/mol [10] |
| Melting Point | 34-37 °C[2] | Not available |
| Boiling Point | 243-248 °C | Not available |
| Dielectric Constant | ~89-90[2][3] | Hypothesized to be lower than EC |
| Viscosity | ~1.9 cP[3] | Hypothesized to be higher than EC |
| SEI Formation | Forms a stable, well-characterized SEI rich in Li₂CO₃ and organic carbonates[7][8] | Unknown decomposition products and SEI characteristics |
| Key Advantage | High dielectric constant, effective SEI former | Potential for novel SEI properties, though currently unexplored |
| Key Disadvantage | High melting point, high viscosity[3][9] | Unknown electrochemical performance, likely higher viscosity |
A Framework for Experimental Comparison
To rigorously evaluate the potential of Hexahydro-1,3-benzodioxol-2-one as an electrolyte component and compare it to the benchmark, Ethylene Carbonate, a systematic experimental approach is required. The following protocols outline the key electrochemical characterization techniques.
Ionic Conductivity Measurement
The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a critical performance parameter. It is typically determined using Electrochemical Impedance Spectroscopy (EIS).
Methodology:
-
Electrolyte Preparation: Prepare a series of electrolytes by dissolving a standard lithium salt (e.g., 1 M LiPF₆) in:
-
Ethylene Carbonate (and a co-solvent like DMC, e.g., 3:7 v/v).
-
Hexahydro-1,3-benzodioxol-2-one (and the same co-solvent and ratio).
-
-
Cell Assembly: Assemble a coin cell with two blocking electrodes (e.g., stainless steel or gold) separated by a separator soaked in the electrolyte.
-
EIS Measurement: Place the cell in a temperature-controlled chamber. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary vs. real impedance). The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = d / (R_b * A), where 'd' is the thickness of the separator and 'A' is the area of the electrode.
Caption: Workflow for Ionic Conductivity Measurement using EIS.
Electrochemical Stability Window (ESW) Determination
The ESW defines the voltage range within which the electrolyte remains stable without significant oxidation or reduction. Cyclic Voltammetry (CV) is the standard technique for this measurement.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[13]
-
CV Measurement: Fill the cell with the prepared electrolyte. Sweep the potential of the working electrode from the open-circuit voltage to a high potential (anodic scan) and then to a low potential (cathodic scan) at a controlled scan rate (e.g., 10 mV/s).
-
Data Analysis: Plot the current response against the applied voltage. The onset of a sharp increase in current on the anodic and cathodic scans indicates the oxidative and reductive limits of the electrolyte, respectively. The difference between these potentials is the ESW.
Caption: Procedure for Determining the Electrochemical Stability Window.
Battery Cycling Performance
Long-term cycling stability is the ultimate test of an electrolyte's viability. This involves assembling full battery cells and subjecting them to repeated charge-discharge cycles.
Methodology:
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) with a standard anode (e.g., graphite) and cathode (e.g., LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ - NCA or LiFePO₄ - LFP), a separator, and the prepared electrolytes.
-
Formation Cycles: Perform a few initial slow charge-discharge cycles (e.g., at C/10) to form a stable SEI layer.
-
Cycling Test: Cycle the cells at a constant current (e.g., C/2 charge, C/2 discharge) between defined voltage limits for a large number of cycles (e.g., 100-500).[4][14]
-
Data Analysis: Monitor and plot the discharge capacity, coulombic efficiency (ratio of discharge to charge capacity), and voltage profiles over the cycles. A stable capacity and high coulombic efficiency indicate a robust electrolyte-electrode system.
Caption: Experimental Workflow for Battery Cycling Performance Testing.
Conclusion
Ethylene Carbonate remains the benchmark solvent for lithium-ion battery electrolytes due to its excellent ability to dissolve lithium salts and form a protective SEI layer. Its known drawbacks, particularly its high melting point and viscosity, necessitate continued research into alternatives. Hexahydro-1,3-benzodioxol-2-one, as a structural analogue, presents an intriguing, albeit completely unexplored, candidate.
Based on its chemical structure, it is hypothesized that the fused cyclohexane ring will likely decrease the dielectric constant and increase the viscosity relative to EC, which could be detrimental to ionic conductivity. However, its unique decomposition pathway could potentially lead to the formation of a novel SEI with advantageous properties.
Ultimately, only through rigorous experimental evaluation can the true potential of Hexahydro-1,3-benzodioxol-2-one be determined. The experimental framework provided in this guide offers a clear and systematic approach to characterizing its electrochemical performance and directly comparing it to the established standard, Ethylene Carbonate. The insights gained from such studies will be invaluable in the ongoing endeavor to design the next generation of high-performance and safe energy storage systems.
References
- Ataman Kimya.
- ANHUI MEISENBAO TECHNOLOGY CO., LTD. The “Three Giants” of Electrolyte Solvents — Ethylene Carbonate (EC), Dimethyl Carbonate (DMC)
- Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC. (2025, May 16).
- Han, J.-G., et al. (2020). Dual-Functional Electrolyte Additives toward Long-Cycling Lithium-Ion Batteries: Ecofriendly Designed Carbonate Derivatives. ACS Applied Materials & Interfaces, 12(21), 24479–24487.
- SINEXCEL-RE. (2025, March 18). Battery Life Cycle Testing:Methods,Factors & Equipment Guide.
- How to Test Battery Cell Performance: Key Metrics & Methods. (2025, September 16).
- Keysight.
- Groupe Emitech.
- Recyclable Li‐Metal Battery Electrolytes via In Situ Cyclic Carbonate Polymeriz
- How to Performance Battery Charge/Discharge Test?
- Philippe, B., et al. (2016). SEI Formation and Interfacial Stability of a Si Electrode in a LiTDI-Salt Based Electrolyte with FEC and VC Additives for Li-Ion Batteries. ACS Applied Materials & Interfaces, 8(25), 16157–16168.
- specific polymers. (2023, September 29).
- Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes - OSTI.
- Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC. (2025, May 16).
- The effects of substituting groups in cyclic carbonates for stable SEI formation on graphite anode of lithium batteries | Request PDF. (2025, November 26).
- Experimental set-up for the cyclic voltammetry measurement appar
- Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy - MDPI. (2025, May 15).
- What does electrochemical impedance spectroscopy have to do with Li-ion health? (2023, January 4).
- A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery - Pacific Northwest National Labor
- Cyclic Voltammetry Experiment.
- EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry.
- Protocol for cyclic voltammetry - iGEM.
- Electro-Assisted Cyclohexene Selective Oxidation to Cyclohexanediol under Ambient Conditions | Request PDF. (2025, October 5).
- Electrochemical Impedance Spectroscopy: EIS Battery Analysis - IEST. (2026, February 5).
- On-line Electrochemical Impedance Spectroscopy for Lithium-Ion Battery Systems - medi
- Electro Impedance Spectroscopy (EIS) for Lithium-Ion Cells | Hioki IM3590 Demo at Decibels Lab - YouTube. (2025, June 14).
- US20240186576A1 - Electrolyte additive, electrolyte and lithium-ion secondary battery containing same, and use thereof - Google P
- Investigation of temperature dependent stability of ethylene carbonate and propylene carbonate in multicomponent electrolytes for Lithium ion b
- Competing Ethylene Carbonate Reactions on Carbon Electrode in Li-Ion Batteries - Diva-Portal.org. (2023, May 29).
- Frozen Electrolytes Boost Lithium-Ion Conduction - Mirage News. (2026, March 9).
- Extracting and interpreting electrochemical impedance spectra (EIS)
- Composite Electrolytes for Non-Lithium-Ion B
- Ionic conductivity of different composition of EC and PC | Download Table - ResearchG
- Electrochemical ring-opening carboxylation of cyclic carbonate with carbon dioxide - Chemical Communic
- Highly Reactive Cyclic Carbonates with a Fused Ring toward Functionalizable and Recyclable Polycarbonates | ACS Macro Letters. (2022, January 13).
- Electrochemical synthesis of cyclic carbonates from CO2 with epoxides at room temper
- Electro-Assisted Cyclohexene Selective Oxidation to Cyclohexanediol under Ambient Conditions | ACS C
- US20190393552A1 - Additive for nonaqueous electrolyte solutions, nonaqueous electrolyte solution, and electricity storage device - Google P
- Hexahydro-1,3-benzodioxol-2-one | C7H10O3 | CID 534353 - PubChem.
- 1,3-Benzodioxol-2-one, hexahydro-, cis- | C7H10O3 - PubChem.
- Highly Reactive Cyclic Carbonates with a Fused Ring toward Functionalizable and Recyclable Polycarbonates | Performance Analytics - Scinapse. (2022, January 13).
- US20240154169A1 - Electrolyte solution for secondary battery, and secondary battery comprising same - Google P
- High activity and switchable selectivity in the synthesis of cyclic and polymeric cyclohexene carbonates with iron amino triphenolate catalysts - Green Chemistry (RSC Publishing).
- (PDF)
- Understanding 1,3-Benzodioxole - ChemicalBook. (2024, November 21).
- WO 2019/072986 A1 - Googleapis.com. (2019, April 18).
- High activity and switchable selectivity in the synthesis of cyclic and polymeric cyclohexene carbonates with iron amino triphenolate catalysts - The Royal Society of Chemistry.
- Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines - Beilstein Journals. (2021, September 20).
- ELECTROLYTE ADDITIVE FOR LITHIUM SECONDARY BATTERY AND LITHIUM SECONDARY BATTERY INCLUDING THE SAME - European P
- Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments - Beilstein Journals. (2024, September 19).
Sources
- 1. Cyclic carbonates: their interest in solid state batteries [specificpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic carbonate-based polymer electrolytes for Li-ion batteries - American Chemical Society [acs.digitellinc.com]
- 4. Battery performance - Cycling tests | Emitech Group [emitech.fr]
- 5. How to Performance Battery Charge/Discharge Test? | Battery Cycling Test with ATE System | ActionPower ATE [actionpowertest.com]
- 6. Highly Reactive Cyclic Carbonates with a Fused Ring toward Functionalizable and Recyclable Polycarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexahydro-1,3-benzodioxol-2-one | C7H10O3 | CID 534353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Benzodioxol-2-one, hexahydro-, cis- | C7H10O3 | CID 697893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnnl.gov [pnnl.gov]
- 14. Battery Life Cycle Testing:Methods,Factors & Equipment Guide [sinexcel-re.com]
TGA and DSC thermal analysis data for hexahydro-1,3-benzodioxol-2-one
An In-Depth Comparative Guide to the Thermal Analysis (TGA & DSC) of Hexahydro-1,3-benzodioxol-2-one and Its Polymeric Derivatives
Executive Summary
Hexahydro-1,3-benzodioxol-2-one (CAS 4389-22-4)—widely known in polymer chemistry as 1,2-cyclohexanediol carbonate or cyclohexene carbonate (CHC)—is a cyclic carbonate of immense interest for sustainable materials and advanced electrolytes. As a monomer, it is the fundamental building block for poly(cyclohexene carbonate) (PCHC), a high-performance, CO2-derived polymer.
This guide provides an objective, data-driven comparison of the thermal properties of hexahydro-1,3-benzodioxol-2-one and PCHC against industry-standard alternatives like propylene carbonate (PC) and poly(propylene carbonate) (PPC). By examining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, we uncover the structural causality behind its superior thermal stability and elevated glass transition temperatures.
Mechanistic Context: The Role of Molecular Rigidity
The thermal behavior of any cyclic carbonate or its resulting polycarbonate is dictated by its molecular architecture. Hexahydro-1,3-benzodioxol-2-one features a rigid six-membered cyclohexane ring fused to a five-membered carbonate ring.
Causality in Thermal Transitions: Unlike linear aliphatic carbonates (e.g., propylene carbonate), the fused bicyclic structure of hexahydro-1,3-benzodioxol-2-one severely restricts bond rotation. In its monomeric state, this rigidity allows for highly ordered crystalline packing, resulting in a solid state at room temperature with a melting point (Tm) of 53–54.5 °C for the trans-isomer[1].
When polymerized into PCHC, this steric hindrance translates directly to the polymer backbone. The restricted mobility of the polymer chains requires significantly more thermal energy to achieve the long-range segmental motion associated with the glass transition, pushing the Tg of PCHC to 120–130 °C[2][3]. This is a massive leap compared to the flexible backbone of PPC, which exhibits a Tg near 30–40 °C.
Comparative Thermal Data (TGA & DSC)
To objectively evaluate performance, we must benchmark hexahydro-1,3-benzodioxol-2-one and PCHC against their propylene-based counterparts. The data below synthesizes findings from rigorous TGA and DSC characterizations.
Table 1: Monomer Thermal Properties Comparison
| Property | Hexahydro-1,3-benzodioxol-2-one (CHC) | Propylene Carbonate (PC) | Structural Driver (Causality) |
| State at 25°C | Solid | Liquid | Fused-ring rigidity promotes crystalline packing. |
| Melting Point (Tm) | 53–54.5 °C[1] | -48 °C | Restricted bond rotation in the cyclohexyl ring. |
Table 2: Polymer Thermal Properties Comparison (PCHC vs. PPC)
| Property | Poly(cyclohexene carbonate) (PCHC) | Poly(propylene carbonate) (PPC) | Structural Driver (Causality) |
| Glass Transition (Tg) | 120–130 °C[2][4] | 30–40 °C | Cyclohexyl ring severely restricts backbone mobility. |
| Decomposition Onset (Td,5%) | 250–280 °C[2][5] | ~200 °C | Steric bulk slows the kinetics of chain unzipping. |
| 50% Weight Loss (Td,50%) | 316–332 °C[4] | ~250 °C | Inherent stability of the rigid carbonate backbone. |
Note: PCHC decomposes completely by 350 °C under dynamic TGA conditions[6].
Thermal Degradation Kinetics: The Backbiting Mechanism
Understanding how a material fails thermally is as critical as knowing when it fails. For PCHC, thermal degradation is not a random chain scission event; it is a highly specific depolymerization process known as backbiting .
When thermal stress exceeds 250 °C, the terminal hydroxyl groups of the polymer chain attack the adjacent carbonate linkages. This unzipping mechanism sequentially cleaves the polymer, extruding molecules of hexahydro-1,3-benzodioxol-2-one and releasing CO2[6][7].
Crucial Insight for Drug Development & Formulations: The onset of this degradation is highly sensitive to the chemical environment. Traces of residual dimetallic synthesis catalysts can prematurely catalyze this backbiting process, artificially lowering the thermal stability of PCHC by up to 100 °C[7]. Therefore, rigorous purification is mandatory to achieve the intrinsic Td,5% of ~280 °C[5].
Thermal degradation pathway of PCHC via backbiting into its cyclic monomer.
Self-Validating Experimental Protocols
To ensure data trustworthiness, thermal analysis must be conducted using self-validating protocols. The following methodologies are designed to eliminate artifacts (like oxidation or thermal history) and isolate the intrinsic properties of hexahydro-1,3-benzodioxol-2-one and PCHC.
Standardized TGA and DSC workflow for thermal characterization.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: Determine the decomposition onset (Td,5%) and 50% weight loss (Td,50%)[4]. Causality of Design: A nitrogen (N2) atmosphere is strictly required. Running TGA in air introduces oxidative degradation, which masks the purely thermal backbiting mechanism inherent to the carbonate linkage.
-
Baseline Calibration (Self-Validation): Run an empty platinum or alumina pan through the exact temperature profile (25 °C to 600 °C at 10 °C/min) under a 50 mL/min N2 purge. This establishes a baseline to subtract buoyancy effects caused by the changing density of the purge gas at high temperatures.
-
Sample Loading: Load 5–10 mg of the purified sample into the tared pan. Ensure the sample is spread evenly to prevent thermal gradients within the bulk.
-
Dynamic Heating: Ramp the temperature from 25 °C to 600 °C at a constant rate of 10 °C/min[3].
-
Data Extraction: Plot the weight % versus temperature. Extract the Td,5% (temperature at 5% mass loss, indicating the onset of degradation) and Td,50% (temperature at 50% mass loss, indicating bulk decomposition).
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: Accurately measure the melting point (Tm) of the monomer and the glass transition (Tg) of the polymer[3]. Causality of Design: A "Heat-Cool-Heat" cycle is mandatory. The first heating ramp erases the material's thermal history (e.g., residual stresses from crystallization, solvent evaporation, or mechanical processing). The second heating ramp provides the true, intrinsic thermodynamic transitions.
-
Instrument Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6 °C, ΔHf = 28.45 J/g) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Seal 3–5 mg of the sample in an aluminum hermetic pan.
-
First Heating Ramp (Erasure): Heat the sample from 0 °C to 180 °C at 10 °C/min under a 50 mL/min N2 purge. Hold isothermally for 3 minutes to ensure complete melting and relaxation of polymer chains.
-
Cooling Ramp (Standardization): Cool the sample from 180 °C down to 0 °C at 10 °C/min to establish a controlled morphological state.
-
Second Heating Ramp (Measurement): Heat again from 0 °C to 180 °C at 10 °C/min.
-
Data Extraction: Analyze the second heating curve. For the monomer, identify the endothermic peak minimum as the Tm (expected ~53.5 °C[1]). For PCHC, identify the step-change in the baseline heat capacity as the Tg (expected ~120–130 °C[2]).
Conclusion
Hexahydro-1,3-benzodioxol-2-one and its resulting polymer, PCHC, offer vastly superior thermal stability and rigidity compared to standard aliphatic carbonates like propylene carbonate. By utilizing rigorous, self-validating TGA and DSC protocols, researchers can accurately quantify these properties, leveraging the rigid cyclohexyl architecture to engineer high-Tg, thermally robust materials for advanced applications.
Sources
- 1. scispace.com [scispace.com]
- 2. azom.com [azom.com]
- 3. A Rational Investigation of the Lewis Acid-Promoted Coupling of Carbon Dioxide with Cyclohexene Oxide: Towards CO2-Sourced Polycyclohexene Carbonate under Solvent- and Cocatalyst-Free Conditions [mdpi.com]
- 4. Catalytic synthesis and physical properties of CO 2 -based cross-linked poly(cyclohexene carbonate)s - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00870C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition studies of highly alternating CO2- cyclohexene oxide copolymer | Scilit [scilit.com]
- 7. Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity [iris.uniupo.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
